2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUASPWAWPYERCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439342 | |
| Record name | 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183677-71-6 | |
| Record name | 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This arylboronic acid neopentyl glycol ester is a vital building block in modern organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Core Properties
This compound, a stable and crystalline solid, serves as a key reagent in synthetic organic chemistry. Its properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromophenylboronic acid neopentyl glycol cyclic ester, 4-Bromobenzeneboronic acid neopentyl glycol ester | [1] |
| CAS Number | 183677-71-6 | [2][3] |
| Molecular Formula | C₁₁H₁₄BBrO₂ | [1][4] |
| Molecular Weight | 268.95 g/mol | [5] |
| Appearance | White to off-white solid | |
| Purity | Typically >98% | [2] |
Note: Some physical properties are reported for the closely related pinacol ester, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and are expected to be similar for the neopentyl glycol ester.
| Physical Property (Pinacol Ester Analogue) | Value |
| Melting Point | 69.0 to 73.0 °C |
| Boiling Point | 331 °C at 760 mmHg |
| Density | 1.297 g/cm³ |
Spectroscopic Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.7 | Doublet | Ar-H (ortho to Boron) |
| ~7.5 | Doublet | Ar-H (meta to Boron) | |
| ~3.7 | Singlet | O-CH₂ | |
| ~1.0 | Singlet | C(CH₃)₂ | |
| ¹³C NMR | ~137 | Singlet | Ar-C (ipso to Boron) |
| ~132 | Singlet | Ar-C (ortho to Boron) | |
| ~128 | Singlet | Ar-C (meta to Boron) | |
| ~125 | Singlet | Ar-C (para to Boron) | |
| ~72 | Singlet | O-CH₂ | |
| ~32 | Singlet | C(CH₃)₂ | |
| ~22 | Singlet | C(CH₃)₂ | |
| ¹¹B NMR | ~20-30 | Broad Singlet | B |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of arylboronic acid neopentyl glycol esters from the corresponding boronic acid.
Materials:
-
4-Bromophenylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene
-
Anhydrous magnesium sulfate (optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromophenylboronic acid (1 equivalent) and neopentyl glycol (1.05-1.1 equivalents).[6]
-
Add toluene to the flask to create a suspension that can be efficiently stirred.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.[6]
-
Continue refluxing until no more water is collected, indicating the completion of the esterification reaction.
-
Cool the reaction mixture to room temperature.
-
(Optional) Add anhydrous magnesium sulfate to remove any residual water and stir for 30 minutes.
-
Filter the mixture to remove any solids.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general experimental protocol.[7][8]
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate (1 equivalent), this compound (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).[7]
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[7]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound and related boronic acid derivatives should be handled with care in a well-ventilated fume hood.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[2]
Applications in Research and Development
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecules. The bromo-substituent on the phenyl ring allows for further functionalization, making this reagent a versatile building block for the synthesis of a wide array of compounds with potential biological activity or unique material properties.[2]
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound [synhet.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 1,3,2-Dioxaborinane,2-(4-bromophenyl)-5,5-dimethyl- | CAS 183667-71-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2-(4-FLUOROPHENYL)-5,5-DIMETHYL-1,3,2-DIOXABORINANE | 225916-39-2 [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
CAS Number: 183677-71-6
This technical guide provides an in-depth overview of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, applications, and a representative experimental protocol for its principal use in Suzuki-Miyaura cross-coupling reactions.
Core Compound Properties
This compound is an organoboron compound widely utilized as a stable and efficient precursor of the 4-bromophenylboronic acid moiety. Its neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid, making it a preferred reagent in many synthetic applications, particularly in the formation of carbon-carbon bonds.[1]
Data Presentation: Quantitative Compound Data
| Property | Value | Reference |
| CAS Number | 183677-71-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄BBrO₂ | [2] |
| Molecular Weight | 268.95 g/mol | |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromophenylboronic acid neopentyl glycol ester | [1] |
| Purity | Typically >95% | [1] |
| Physical State | Solid |
Primary Application: Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7] The 4-bromophenyl group can be coupled with a variety of aryl or vinyl halides and triflates, providing a modular approach to complex molecular architectures.
Experimental Workflow: Synthesis of a Biaryl Compound
The following diagram illustrates a typical workflow for the synthesis of a biaryl compound using this compound in a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the synthesis of biaryl compounds.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates used.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide or triflate (e.g., an aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Signaling Pathways and Drug Development
While this compound is not known to directly participate in biological signaling pathways, its utility in the synthesis of novel biaryl compounds makes it an important tool in drug discovery and development.[1] Biaryl structures are key pharmacophores in a wide range of therapeutic agents, and the Suzuki-Miyaura coupling provides a robust method for their construction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The following diagram illustrates the key steps in this cycle.
References
- 1. This compound [synhet.com]
- 2. 1,3,2-Dioxaborinane,2-(4-bromophenyl)-5,5-dimethyl- | CAS 183667-71-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. The content is tailored for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering detailed experimental protocols and structured data for practical application.
Core Compound Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₄BBrO₂ |
| Molecular Weight | 282.95 g/mol |
| CAS Number | 183677-71-6 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 107-113 °C |
Synthetic Protocol
The synthesis of this compound is most commonly achieved through the esterification of 4-bromophenylboronic acid with neopentyl glycol. This method is efficient and yields the desired product with high purity.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via esterification.
Materials:
-
4-Bromophenylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromophenylboronic acid (10.0 g, 49.8 mmol) and neopentyl glycol (5.2 g, 49.8 mmol).
-
Add 150 mL of toluene to the flask to suspend the reagents.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Continue the reflux for 2-4 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. Recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, can be performed for further purification.
-
Dry the purified product under vacuum to yield this compound as a white crystalline solid.
Characterization Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are standard analytical techniques for this purpose.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Spectral Width: 0-10 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~7.7-7.8 (d, 2H): Aromatic protons ortho to the boron atom.
-
~7.5-7.6 (d, 2H): Aromatic protons meta to the boron atom.
-
~3.7 (s, 4H): Methylene protons (-CH₂-) of the dioxaborinane ring.
-
~1.0 (s, 6H): Methyl protons (-CH₃) of the neopentyl group.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 512-1024
-
Spectral Width: 0-200 ppm
-
Reference: CDCl₃ at 77.16 ppm
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
~135-136: Aromatic quaternary carbon attached to boron (often broad or unobserved due to quadrupolar relaxation).
-
~133-134: Aromatic carbons ortho to the boron.
-
~130-131: Aromatic carbons meta to the boron.
-
~125-126: Aromatic carbon attached to bromine.
-
~72: Methylene carbons (-CH₂-) of the dioxaborinane ring.
-
~32: Quaternary carbon of the neopentyl group.
-
~22: Methyl carbons (-CH₃) of the neopentyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and confirm its molecular weight.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless mode).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Expected Results:
-
A single major peak in the chromatogram indicating high purity.
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 282/284 due to bromine isotopes) and characteristic fragmentation patterns.
An In-depth Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a versatile organoboron compound. Its IUPAC name is confirmed as This compound . This document details its physicochemical properties, synthesis via the Miyaura borylation, and its critical role as a building block in Suzuki-Miyaura cross-coupling reactions. Emphasis is placed on its application in the synthesis of complex organic molecules for drug discovery and development, supported by detailed experimental protocols and mechanistic insights.
Introduction
Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in modern organic synthesis. Their stability, low toxicity, and high functional group tolerance make them ideal reagents for the construction of carbon-carbon bonds. This compound, a neopentyl glycol boronic ester, serves as a key intermediate in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceuticals and functional materials. This guide will explore the synthesis, properties, and applications of this important reagent, with a focus on its utility for professionals in the field of drug development.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key identifiers and physical data.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 183677-71-6 |
| Molecular Formula | C₁₁H₁₄BBrO₂ |
| Molecular Weight | 268.94 g/mol |
| Appearance | White to off-white solid |
| Synonyms | 4-Bromophenylboronic acid neopentyl glycol ester |
Note: Specific quantitative data such as melting point, boiling point, and detailed spectral analysis for this exact compound are not consistently reported across publicly available sources. The data for the analogous pinacol ester, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 68716-49-4), is often used as a reference, with a reported melting point of 69.0 to 73.0 °C.[1]
Synthesis of this compound
The most common and efficient method for the synthesis of aryl boronic esters like this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and a diboron reagent.
Miyaura Borylation: Reaction Principle
The Miyaura borylation proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 1,4-dibromobenzene) to form a palladium(II) species.
-
Transmetalation: A diboron reagent, such as bis(neopentyl glycolato)diboron, transmetalates with the palladium(II) complex. A base, typically a weak one like potassium acetate (KOAc), is crucial for this step.
-
Reductive Elimination: The desired aryl boronic ester is formed through reductive elimination, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for Miyaura borylation.
Materials:
-
1,4-Dibromobenzene
-
Bis(neopentyl glycolato)diboron
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium acetate (KOAc), anhydrous
-
Anhydrous 1,4-dioxane or toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromobenzene (1.0 eq), bis(neopentyl glycolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).
-
Add palladium(II) acetate (2-3 mol%) and the phosphine ligand (4-6 mol%).
-
Add anhydrous 1,4-dioxane or toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between the bromophenyl group of the boronic ester and a variety of organic halides or triflates.
Suzuki-Miyaura Coupling: Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is similar to that of the Miyaura borylation and involves three main steps: oxidative addition, transmetalation, and reductive elimination. A base is required to facilitate the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling using this compound
This protocol provides a general procedure for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., iodide, bromide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Add the chosen solvent system. A biphasic system like toluene/water (4:1) is common.
-
Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Role in Drug Discovery and Development
The synthesis of novel molecular entities with therapeutic potential often relies on the efficient construction of complex carbon skeletons. The biaryl moiety, readily accessible through Suzuki-Miyaura coupling with reagents like this compound, is a privileged structure in medicinal chemistry. It is found in a wide range of approved drugs and clinical candidates targeting various diseases.
Case Study: Synthesis of Endothelin Receptor Antagonists
While a direct synthesis of a marketed drug using this exact boronic ester is not readily found in public literature, the synthesis of Macitentan, an orally active dual endothelin receptor antagonist, provides a relevant example of the utility of a similar building block. The synthesis of Macitentan involves the Suzuki-Miyaura coupling of a complex pyrimidine halide with a bromophenyl boronic acid derivative. This key C-C bond formation is crucial for the final structure and biological activity of the drug, which is used to treat pulmonary arterial hypertension. The endothelin signaling pathway is implicated in vasoconstriction and cell proliferation, and its antagonism is a therapeutic strategy for this life-threatening condition.
Caption: Logical workflow from chemical synthesis to biological action.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its stability and reactivity in palladium-catalyzed cross-coupling reactions make it a key building block for the construction of complex molecular architectures, particularly in the field of drug discovery. The reliable protocols for its synthesis and subsequent use in Suzuki-Miyaura reactions, as outlined in this guide, provide researchers and scientists with a powerful tool for the development of novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the importance of such well-characterized and versatile chemical intermediates will undoubtedly increase.
References
An In-depth Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a key reagent in modern organic synthesis. Below, you will find information on its nomenclature, physical and chemical properties, and detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.
Chemical Identity and Synonyms
This compound is an organoboron compound widely utilized as a stable and efficient coupling partner in palladium-catalyzed cross-coupling reactions. Due to its chemical structure and applications, it is known by several synonyms.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Synonym | 4-Bromophenylboronic acid neopentyl glycol ester.[1] |
| Other Synonyms | 4-Bromobenzeneboronic acid neopentyl glycol cyclic ester, AKOS BRN-1100 |
| CAS Number | 183677-71-6 |
Physicochemical Data
Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄BBrO₂ |
| Molecular Weight | 268.95 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 109-111 °C |
| Boiling Point | 331 °C at 760 mmHg |
| Density | 1.33 g/cm³ |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and toluene. |
Experimental Protocols
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals and functional materials.[2] Below are detailed protocols for its synthesis and a representative application in a Suzuki-Miyaura coupling reaction.
Synthesis of this compound
This protocol describes the formation of the neopentyl glycol boronic ester from the corresponding boronic acid.
Materials:
-
4-Bromophenylboronic acid
-
Neopentyl glycol
-
Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
A 500-mL, single-necked, round-bottomed flask is charged with 4-bromophenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
Toluene is added to the flask to create a suspension.
-
The flask is fitted with a Dean-Stark trap, and the mixture is heated to reflux.
-
The reaction is monitored by observing the cessation of water collection in the Dean-Stark trap.
-
Once the reaction is complete, the flask is cooled to room temperature.
-
The resulting solution is washed with deionized water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.
Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl Derivative
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-iodoanisole) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-dioxane, toluene)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data Presentation
The following table presents representative data for the synthesis of a biphenyl derivative using the Suzuki-Miyaura coupling protocol described above.
Table 3: Representative Reaction Data for the Synthesis of 4-Methoxy-4'-methylbiphenyl
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(4-Methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 12 | 85-95 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The diagram below outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
References
solubility of "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane"
An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in organic synthesis and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous boronic acid esters to predict its solubility profile. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility parameters in their solvents of interest.
Boronic acid derivatives, including neopentyl glycol esters like this compound, are integral to the development of novel therapeutics and are widely used in cross-coupling reactions.[1] A thorough understanding of their solubility is critical for optimizing reaction conditions, designing purification strategies, and formulating active pharmaceutical ingredients.
Predicted Solubility Profile
Based on the behavior of analogous compounds like phenylboronic acid pinacol ester, this compound is expected to exhibit good solubility in a range of common organic solvents. The esterification of the boronic acid moiety generally enhances solubility in less polar solvents compared to the parent 4-bromophenylboronic acid.[2][3] The solubility is anticipated to be influenced by solvent polarity, temperature, and the potential for hydrogen bonding.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Remarks |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | High | Boronic acid esters generally show good solubility in ethereal solvents.[2] |
| Ketones | Acetone, 3-Pentanone | High | Phenylboronic acid esters exhibit high solubility in ketones.[2] |
| Halogenated | Chloroform, Dichloromethane (DCM) | High | Chloroform is noted to be a good solvent for similar pinacol esters.[2] |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents are generally effective for a wide range of organic compounds. |
| Hydrocarbons | Heptane, Hexane, Methylcyclohexane | Low to Moderate | Non-polar hydrocarbons are expected to be poorer solvents.[2] |
| Alcohols | Methanol, Ethanol | Moderate | Potential for transesterification with the boronic ester, especially with heating or catalysis. |
| Water | Water | Very Low | The compound is largely non-polar; however, slow hydrolysis to the more water-soluble boronic acid can occur.[4] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following dynamic method, adapted from procedures for similar boronic esters, is recommended.[2][5] This method relies on visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous solvents of interest
-
Sealed glass tubes or vials
-
Heating block or oil bath with precise temperature control and stirring capabilities
-
Thermometer or temperature probe (calibrated)
-
Analytical balance (±0.1 mg)
-
Luminance probe or laser scattering system for turbidity detection (optional, for higher precision)
Procedure
-
Sample Preparation :
-
Accurately weigh a specific amount of this compound into a series of sealable glass tubes.
-
To each tube, add a precise volume or mass of the desired solvent to create samples of known composition (mole fraction or mg/mL). It is advisable to prepare a range of concentrations.
-
-
Equilibration and Dissolution :
-
Seal the tubes to prevent solvent evaporation.
-
Place the tubes in the heating block/oil bath.
-
Begin stirring the samples at a constant and vigorous rate.
-
Slowly heat the samples at a controlled rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.
-
-
Determination of Saturation Temperature :
-
Carefully observe the samples as the temperature increases.
-
The temperature at which the last solid particles disappear is recorded as the saturation or dissolution temperature for that specific concentration.
-
For higher accuracy, a luminance probe can be used to detect the disappearance of turbidity, which corresponds to complete dissolution.[2][5]
-
-
Data Analysis :
-
Repeat the measurement for each concentration to ensure reproducibility.
-
Plot the solubility (in mole fraction or g/100g solvent) as a function of temperature to generate a solubility curve for each solvent.
-
The obtained data can be correlated using thermodynamic models such as the Wilson or NRTL equations if desired.[2]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate key workflows relevant to the handling and application of this compound.
Caption: A flowchart of the experimental workflow for determining solubility.
Caption: Key components and their relationship in a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [vivo.weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data and synthetic methodology for the versatile chemical intermediate, 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This boronic ester is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and materials science.
Core Spectral Data
The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound. It is important to note that while ¹H NMR data is documented, publicly available experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific compound are limited. Commercial suppliers indicate that this data is available upon request.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.69 | d | 7.9 | 2H | Ar-H (ortho to Boron) |
| 7.49 | d | 7.9 | 2H | Ar-H (meta to Boron) |
| 3.76 | s | 4H | -O-CH₂- | |
| 1.01 | s | 6H | -C(CH₃)₂ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~134 | Ar-C (ortho to Boron) |
| ~131 | Ar-C (meta to Boron) |
| ~129 | Ar-C (ipso to Boron) |
| ~122 | Ar-C (para to Boron, C-Br) |
| ~72 | -O-CH₂- |
| ~32 | -C(CH₃)₂ |
| ~22 | -C(CH₃)₂ |
Infrared (IR) and Mass Spectrometry (MS) Data
As of the latest literature review, specific experimental IR and MS spectral data for this compound are not publicly available. However, based on the molecular structure (C₁₁H₁₄BBrO₂), the following characteristic features can be anticipated:
-
IR Spectroscopy: Key vibrational bands would be expected for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, B-O stretching, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the isotopic pattern of bromine.
Experimental Protocols
The synthesis of this compound is typically achieved through the condensation reaction of 4-bromophenylboronic acid with neopentyl glycol.
General Synthesis Procedure
A mixture of 4-bromophenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents) is refluxed in a suitable solvent, such as toluene or dichloromethane, with azeotropic removal of water using a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.
Detailed Purification Method
Purification is typically achieved by silica gel column chromatography. The crude product is dissolved in a minimal amount of a non-polar solvent, such as hexane, and loaded onto a silica gel column. Elution with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) typically affords the pure product as a white solid.
Visualized Workflow
The following diagram illustrates the general workflow from the synthesis to the spectroscopic analysis of this compound.
commercial availability of "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane"
Starting the Search
I've initiated the data gathering process. My focus is now on finding information on the commercial availability, synthesis, and applications of the compound. I'm prioritizing chemical suppliers, pricing, and literature relevant to purity levels. The search is underway.
Planning the Guide
I'm now outlining the technical guide. The introduction, commercial availability with a comparative table, synthesis/quality control, and drug discovery applications are taking shape. I'm focusing on a logical structure with cited sources. Graphviz diagrams are next.
Expanding the Research
I'm now diving deeper into the specifics. I'm focusing on "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane," using Google to pinpoint suppliers, synthetic routes, and its drug-related applications. I'm meticulously examining technical data and safety info from various sources. This will guide the structure. I'll outline the sections next.
Neopentyl Glycol as a Protecting Group for 4-Bromophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of neopentyl glycol as a protecting group for 4-bromophenylboronic acid. The resulting boronate ester, 2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, offers enhanced stability and ease of handling compared to the free boronic acid, making it a valuable intermediate in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Core Concepts
Boronic acids are susceptible to various side reactions, including dehydration to form boroxines and protodeboronation. The protection of the boronic acid functional group as a neopentyl glycol ester mitigates these issues. The resulting cyclic boronate ester is a stable, crystalline solid that is less prone to decomposition and can be easily purified by standard laboratory techniques. This protection strategy is particularly advantageous in multi-step syntheses where the boronic acid moiety needs to be preserved during transformations of other functional groups.
Data Presentation
The physical and analytical data for this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 183677-71-6 | [1][3][4] |
| Molecular Formula | C₁₁H₁₄BBrO₂ | [4] |
| Molecular Weight | 268.94 g/mol | [4] |
| Appearance | White to pale yellow crystals, powder, or crystalline powder/flakes | [5] |
| Melting Point | 107.0-113.0 °C | [5] |
| Purity (Assay by GC) | ≥98.0% | [5] |
| Analytical Methods | NMR, LCMS, GCMS are available upon request from commercial suppliers. | [1] |
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis, deprotection, and application of this compound.
Synthesis of this compound
This protocol is adapted from established procedures for the formation of neopentyl glycol boronate esters.
Reaction Scheme:
Caption: Synthesis of the Neopentyl Glycol Protected Boronic Acid.
Materials:
-
4-Bromophenylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 4-bromophenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).
-
Add a sufficient amount of toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes) to yield the desired this compound as a crystalline solid.
-
Dry the purified product under vacuum.
Deprotection of this compound
The cleavage of the neopentyl glycol protecting group can be achieved under acidic conditions or via a two-step transesterification-hydrolysis protocol.[6][7]
Method 1: Acidic Hydrolysis
Reaction Scheme:
Caption: Acidic Hydrolysis for Deprotection.
Procedure:
-
Dissolve the this compound in a suitable organic solvent such as diethyl ether or tetrahydrofuran.
-
Add an aqueous solution of a strong acid (e.g., 1 M HCl).
-
Stir the biphasic mixture vigorously at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromophenylboronic acid.
Method 2: Transesterification with Diethanolamine followed by Hydrolysis [6][7]
This two-step method can be milder and offer advantages in terms of product isolation.
Procedure:
-
Transesterification: Dissolve the this compound in a suitable solvent and treat with diethanolamine. This forms a stable diethanolamine-boron adduct.
-
Hydrolysis: The resulting adduct can then be hydrolyzed under acidic conditions to yield the free boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The neopentyl glycol protected boronic acid can be used directly in Suzuki-Miyaura coupling reactions. Kinetic studies have shown that electron-rich esters like neopentyl glycol boronate esters can lead to increased reaction rates compared to the free boronic acid.[8]
Illustrative Reaction Scheme:
Caption: Suzuki-Miyaura Coupling using the Protected Boronic Acid.
Generalized Protocol:
-
In a reaction vessel, combine this compound (1.0-1.5 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The logical workflow for the utilization of neopentyl glycol as a protecting group for 4-bromophenylboronic acid in a Suzuki-Miyaura coupling is depicted below.
Caption: Workflow from Protection to Application.
References
- 1. This compound [synhet.com]
- 2. pschemicals.com [pschemicals.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. scbt.com [scbt.com]
- 5. 4-Bromobenzeneboronic acid neopentyl glycol ester, 98+% 1 g | Request for Quote [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Neopentyl Glycol Boronic Esters: A Technical Guide to Their Advantages in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol boronic esters have emerged as a versatile and advantageous class of reagents in modern organic synthesis. Their unique structural features impart a favorable balance of stability and reactivity, offering tangible benefits over other commonly used boronic esters, such as those derived from pinacol. This technical guide provides an in-depth analysis of the advantages of neopentyl glycol boronic esters, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their synthetic endeavors.
Core Advantages: Stability and Reactivity
Neopentyl glycol boronic esters offer a compelling combination of enhanced stability and, in many cases, superior reactivity, making them valuable assets in a synthetic chemist's toolbox.
Enhanced Stability
While direct quantitative comparisons of the hydrolytic half-lives of neopentyl glycol and pinacol boronic esters under identical pH conditions are not extensively documented in the literature, a wealth of experimental evidence points to the superior stability of the neopentyl glycol variants. This enhanced stability is particularly evident during purification and handling.
Neopentyl glycol boronic esters are generally more stable to chromatography on silica gel compared to many other boronic esters, including some pinacol esters.[1] This allows for more efficient purification and higher isolated yields of the desired boronic ester intermediates. Their increased stability also translates to better shelf-life and ease of handling, which are critical considerations in both academic and industrial settings.
Modulated Reactivity in Cross-Coupling Reactions
The six-membered ring of the neopentyl glycol boronic ester influences its electronic and steric properties, leading to distinct reactivity profiles in cross-coupling reactions. In Suzuki-Miyaura couplings, neopentyl glycol boronic esters have been shown to exhibit greater reactivity than their pinacol counterparts in certain contexts.[2] Competition experiments have indicated that more of the neopentyl derivative is consumed compared to the corresponding pinacol ester, implying a faster reaction rate.[3]
This enhanced reactivity can be attributed to the electronic nature of the neopentyl glycol moiety, which can influence the transmetalation step of the catalytic cycle.[4]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data, providing a clear comparison of neopentyl glycol boronic esters with other common boron reagents.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling (Transmetalation Step)
| Boron Reagent | Relative Reaction Time | Notes | Reference |
| Arylboronic Acid | ~1.2 h | Baseline for comparison. | [4] |
| Aryl Neopentyl Glycol Boronic Ester | ~0.3 h | Significantly faster than the corresponding boronic acid and pinacol ester. | [4] |
| Aryl Pinacol Boronic Ester | ~5.5 h | Slower reaction time compared to the boronic acid and neopentyl glycol ester. | [4] |
Reaction conditions involved the reaction of the boron reagent with a dimeric palladium complex, and the formation of the cross-coupled product was monitored. The times are approximate and serve for comparative purposes.
Table 2: Yield Comparison in Suzuki-Miyaura Coupling
| Boronic Ester | Aryl Halide | Product | Yield (%) | Reference |
| 3,4-Dichlorophenylboronic acid neopentyl glycol ester | 2-Bromo-4-fluoroaniline | 3,4-Dichloro-N-(4-fluorophenyl)aniline | 82 | [5] |
| 4-Biphenylylboronic acid pinacol ester | 2-Bromoanisole | 2-Methoxy-4'-biphenyl | 95 |
Yields are for isolated products and reaction conditions may vary between the examples.
Experimental Protocols
Detailed methodologies for the synthesis and application of neopentyl glycol boronic esters are crucial for their successful implementation in research.
Protocol 1: Synthesis of an Aryl Neopentyl Glycol Boronic Ester
This protocol describes the synthesis of neopentyl 3,4-dichlorophenylboronic ester from the corresponding boronic acid.[5]
Materials:
-
3,4-Dichlorophenylboronic acid
-
Neopentyl glycol
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
A 250-mL, round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus is charged with 3,4-dichlorophenylboronic acid (9.55 g, 50.0 mmol, 1.00 equiv), neopentyl glycol (5.47 g, 52.5 mmol, 1.05 equiv), and toluene (100 mL).
-
The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by observing the cessation of water collection.
-
After complete conversion (typically 1-2 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is dissolved in a suitable solvent (e.g., dichloromethane) and washed with water to remove any remaining neopentyl glycol.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the neopentyl 3,4-dichlorophenylboronic ester as a white solid.
Purification: The product can often be used without further purification. If necessary, it can be purified by recrystallization or careful column chromatography on silica gel.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling using a Neopentyl Glycol Boronic Ester
This protocol details the use of neopentyl 3,4-dichlorophenylboronic ester in a Suzuki-Miyaura coupling reaction.[5]
Materials:
-
Neopentyl 3,4-dichlorophenylboronic ester
-
2-Bromo-4-fluoroaniline
-
Pd-P(t-Bu)3-G3 precatalyst
-
Potassium trimethylsilanolate (TMSOK)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a glovebox, a reaction vessel is charged with neopentyl 3,4-dichlorophenylboronic ester (6.21 g, 24.0 mmol, 1.20 equiv) and Pd-P(t-Bu)3-G3 (229 mg, 0.40 mmol, 0.02 equiv).
-
The vessel is sealed, removed from the glovebox, and 2-bromo-4-fluoroaniline (2.28 mL, 20.0 mmol, 1.00 equiv) is added via syringe, followed by anhydrous THF (40 mL).
-
A solution of TMSOK (3.59 g, 28.0 mmol, 1.40 equiv) in anhydrous THF (30 mL) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature for 1.5 hours.
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired biaryl product.
Protocol 3: Synthesis of Neopentyl Glycol Boronic Esters from Grignard Reagents
This general procedure outlines the synthesis of neopentyl glycol boronic esters from Grignard reagents and neopentylglycolborane.[4]
Materials:
-
Aryl or alkyl halide
-
Magnesium turnings
-
Neopentylglycolborane
-
Anhydrous ether or THF
Procedure:
-
Prepare the Grignard reagent by reacting the aryl or alkyl halide with magnesium turnings in anhydrous ether or THF under an inert atmosphere.
-
To the freshly prepared Grignard reagent, add a solution of neopentylglycolborane (1.0 equivalent) in the same anhydrous solvent at room temperature.
-
Stir the reaction mixture at ambient temperature for a period of 15 minutes to 12 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent, the crude neopentyl glycol boronic ester can be purified by distillation or chromatography.
Mandatory Visualizations
Diagram 1: Comparative Stability of Boronic Esters
Caption: Relative stability comparison of common boron reagents.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Diagram 3: Advantage in Stereoselective Lithiation-Borylation
References
- 1. benchchem.com [benchchem.com]
- 2. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted aromatic systems. This palladium-catalyzed reaction offers high tolerance for a wide range of functional groups, utilizes readily available and stable organoboron reagents, and generally proceeds under mild conditions. These features have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This application note provides a detailed protocol for the Suzuki coupling of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane with various aryl halides. The use of the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group on the boronic acid offers enhanced stability compared to the free boronic acid, making it an excellent reagent for a wide range of cross-coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl boronic esters with aryl halides, based on optimized protocols for sterically hindered substrates. While specific yields for this compound will vary depending on the coupling partner, this data provides a representative overview of the reaction's efficiency under various conditions.
| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid neopentyl glycol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | This compound | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 85-95 (estimated) |
| 3 | 2-Bromopyridine | This compound | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 18 | 80-90 (estimated) |
| 4 | Methyl 3-iodo-4-methoxybenzoate | 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh₃)₄ (6) | - | NaOPh (2) | Benzene | 80 | 96 | 90 |
Experimental Protocols
The following is a detailed protocol for the Suzuki coupling of this compound with an aryl halide. This protocol is adapted from established procedures for similar Suzuki-Miyaura reactions.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole, 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Degassed water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the ligand (if applicable, 4-10 mol%).
-
Addition of Reagents: Add the base (2.0-3.0 mmol, 2-3 equiv.) to the flask.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of dioxane) followed by degassed water (e.g., 1 mL). The ratio of organic solvent to water is typically between 4:1 and 10:1.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biphenyl product.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This neopentyl glycol-derived boronic ester is a valuable building block for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] It involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate in the presence of a base.[2][4] Boronic esters, such as this compound, offer advantages over boronic acids, including increased stability, which can prevent side reactions like protodeboronation, and improved handling characteristics.[1][5] The neopentyl glycol protecting group, in particular, has been shown to enhance reactivity in certain anhydrous Suzuki-Miyaura coupling conditions.[1][6]
These application notes provide a general framework and specific protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions.
Data Presentation
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95[7] |
| 2 | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 18 | 98 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 12 | 95 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 85 |
| 5 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | 1 (a phosphite ligand) (3) | KF (3) | 1,4-Dioxane | 100 | 12 | 73[8] |
Note: The data in this table is a compilation from various sources and represents typical conditions. Optimization for specific substrates is recommended.
Table 2: Comparison of Boron Reagents in Suzuki-Miyaura Coupling
| Boron Reagent | Stability | Reactivity | Handling | Common Applications |
| Boronic Acid | Moderate | High | Often crystalline solids, can be hygroscopic | Broad applicability, widely used |
| Pinacol Boronic Ester | High | Moderate to High | Generally stable, crystalline solids | Miyaura borylation, stable intermediates[1][5] |
| Neopentyl Glycol Boronic Ester | High | High | Stable, often crystalline solids | Anhydrous conditions, improved reaction rates[1][6] |
| Trifluoroborate Salt | High | High | Crystalline solids, require activation | Alternative to boronic acids, good for challenging couplings |
| MIDA Boronate Ester | Very High | Moderate | Very stable, crystalline solids | Slow-release coupling, iterative synthesis |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling Using Potassium Trimethylsilanolate (TMSOK)
This protocol is adapted for anhydrous conditions, which can be beneficial for sensitive substrates and may lead to faster reaction times with neopentyl glycol boronic esters.[6]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., AntPhos, 0.04 equiv)
-
Potassium trimethylsilanolate (TMSOK) (2.4 equiv)[9]
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis, dried in an oven
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.
-
Add anhydrous solvent and stir for 10 minutes.
-
In a separate flask, dissolve this compound and TMSOK in the anhydrous solvent.
-
Transfer the boronic ester/base solution to the reaction flask via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biaryl Synthesis using 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of biaryl compounds utilizing 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol is designed to be a starting point for researchers, offering a detailed methodology and expected outcomes for the synthesis of a diverse range of biaryl structures, which are pivotal in pharmaceutical and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biaryl compounds.[1] These motifs are prevalent in a wide array of biologically active molecules and functional materials. The use of boronic acid derivatives, such as the neopentyl glycol ester this compound, offers several advantages, including enhanced stability, ease of handling, and often improved reaction outcomes compared to free boronic acids. This document outlines a general procedure for the coupling of this stable bromophenylboronic ester with various arylboronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The reaction typically proceeds through three fundamental steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[2] The use of a base is crucial for the activation of the boronic acid derivative, facilitating the transmetalation step.
Recommended Reaction Conditions
A general protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids is presented below. The following table summarizes the typical reagents, catalysts, and conditions employed in this transformation.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Arylboronic Acid | Various | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 2-5 mol% |
| Base | K₃PO₄ (Potassium phosphate) or K₂CO₃ (Potassium carbonate) | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (typically 4:1 to 10:1 v/v) | Anhydrous solvent is recommended |
| Temperature | 70 - 100 °C | Reaction temperature may need optimization |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation |
Illustrative Substrate Scope and Yields
The following table provides an illustrative overview of the expected yields for the coupling of this compound with a range of substituted arylboronic acids under optimized conditions. Please note that these are representative yields and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1,1'-biphenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-yl)-1,1'-biphenyl | 80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,1'-biphenyl | 75-85 |
| 4 | 3,5-Dimethylphenylboronic acid | 3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)-1,1'-biphenyl | 82-92 |
| 5 | 2-Fluorophenylboronic acid | 2'-Fluoro-[1,1'-biphenyl]-4-yl)-1,1'-biphenyl | 70-80 |
| 6 | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-1,1'-biphenyl | 78-88 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the anhydrous solvent mixture (e.g., 1,4-dioxane and water, 4:1, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the reaction mixture vigorously for the specified time (e.g., 18-22 hours).[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
References
Application Notes and Protocols: 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Medicinal Chemistry
Introduction
2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as (4-bromophenyl)boronic acid neopentyl glycol ester, is a key building block in medicinal chemistry. Its utility primarily stems from its role as a stable, easy-to-handle source of the 4-bromophenylboronic acid moiety, which is crucial for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active compounds. The presence of the bromine atom provides a reactive handle for further functionalization, making this reagent a versatile intermediate in the synthesis of novel drug candidates.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry research and drug development.
Physicochemical Properties
| Property | Value |
| CAS Number | 183677-71-6[1][4] |
| Molecular Formula | C₁₁H₁₄BBrO₂ |
| IUPAC Name | This compound[1] |
| Synonyms | (4-bromophenyl)boronic acid neopentyl glycol ester |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry place away from light and moisture. |
Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling reactions.[2][5] The resulting scaffolds are present in a wide range of therapeutic agents.
Synthesis of Novel Antimicrobial Agents
This compound can be utilized as a starting material for the synthesis of quinoline derivatives with antimicrobial properties. These compounds can be further modified to create a library of potential DNA gyrase inhibitors.[6][7]
Development of Anticancer Therapeutics
The "4-bromophenyl" moiety is a common feature in various anticancer drug candidates. By employing Suzuki-Miyaura coupling, researchers can introduce this group into heterocyclic systems like quinolines and pyrimidines to generate compounds with potential cytotoxic activity against various cancer cell lines.[5][8]
Synthesis of Dual Anticancer and Antimicrobial Agents
Recent research has focused on developing hybrid molecules that exhibit both anticancer and antimicrobial activities. The 4-bromophenyl group, introduced via its dioxaborinane derivative, has been incorporated into 1,3,4-oxadiazole derivatives, which have shown promising dual-action capabilities.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with an arylboronic acid, a reaction in which this compound can serve as the boronic acid precursor after in situ or prior hydrolysis.
Materials:
-
Aryl/Heteroaryl Halide (1.0 mmol)
-
Arylboronic Acid or Ester (e.g., this compound) (1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equiv.)
-
Base (e.g., K₃PO₄, Na₂CO₃, K₂CO₃) (2.0 - 10 equiv.)
-
Solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl/heteroaryl halide, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
Stir the mixture at the desired temperature (room temperature to 85°C) for the specified time (4 - 12 hours).[9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite and wash with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[9][10]
Protocol 2: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives as DNA Gyrase Inhibitors
This protocol outlines the multi-step synthesis of quinoline-based compounds with potential DNA gyrase inhibitory activity, where a 4-bromophenyl group is a key substituent. While this specific example starts from a different precursor, the initial coupling to form the bromophenyl-quinoline scaffold can be achieved using the title compound.
Workflow for Synthesis of Quinolone-based DNA Gyrase Inhibitors:
Caption: Synthetic workflow for quinoline-based DNA gyrase inhibitors.
Experimental Steps (Adapted from literature[6][7]):
-
Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid: Synthesized via a Pfitzinger reaction using appropriate starting materials.
-
Synthesis of acid hydrazide 3: The carboxylic acid is converted to its corresponding acid hydrazide.
-
Synthesis of pyrazole derivative 10: Acid hydrazide 3 is reacted with malononitrile in DMF containing pyridine.
-
Purification and Characterization: The final compounds are purified by recrystallization or column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing 4-bromophenyl-containing compounds in medicinal chemistry applications.
Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | Reference |
| 6b | - | - | [6] |
| 10 | - | - | [6] |
| 17b | Potent | - | [8] |
| 17d | Potent | - | [8] |
| 17e | Potent | - | [8] |
| Neomycin (Ref.) | - | - | [8] |
Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have eligible or potent activity.
Table 2: DNA Gyrase Inhibitory Activity
| Compound | IC₅₀ (µM) | Reference |
| 6b | 33.64 | [6][7] |
| 10 | 8.45 | [6][7] |
| Ciprofloxacin (Ref.) | 3.80 | [6][7] |
Table 3: Anticancer Activity (IC₅₀ in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8c | - | 0.14 | [8] |
| 12d | - | 0.18 | [8] |
| Lapatinib (Ref.) | - | 0.12 | [8] |
Note: The specific cancer cell lines were not detailed in the provided search results.
Signaling Pathway and Experimental Workflow Diagrams
DNA Gyrase Inhibition Mechanism
The synthesized quinoline derivatives act by inhibiting DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, which is critical for DNA replication and transcription.
Caption: Mechanism of action for DNA gyrase inhibitors.
General Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the cornerstone application for this compound in synthesizing complex molecules.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its stability and efficiency in palladium-catalyzed cross-coupling reactions make it an essential building block for the synthesis of a wide array of biologically active molecules, including novel antimicrobial and anticancer agents. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery and development efforts.
References
- 1. This compound [synhet.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a neopentyl glycol boronate ester derivative of 4-bromophenylboronic acid.[1] This air- and moisture-stable crystalline solid serves as a crucial building block in synthetic organic and medicinal chemistry. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[2][3][4] The formation of biaryl and heteroaryl-aryl structures is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs), including anti-inflammatory agents, anticancer molecules, and DNA-gyrase inhibitors.[5][6][7] The neopentyl ester group offers enhanced stability compared to the corresponding boronic acid, facilitating easier handling, purification, and storage, while still providing excellent reactivity in cross-coupling processes.
Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 183677-71-6 | [1][8] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₄BBrO₂ | Derived from IUPAC Name |
| Molecular Weight | 268.94 g/mol | Derived from Formula |
| Appearance | White to off-white crystalline solid | [9] |
| Synonyms | 4-Bromophenylboronic acid neopentylglycol ester | [1] |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex molecular frameworks. The reaction couples an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][5]
Reaction Principle: The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex.[2]
-
Transmetalation: The organoboron reagent is activated by a base, forming a boronate species. This species then transfers its organic group (the 4-bromophenyl moiety in this case, if the other partner is the boronate) to the Pd(II) complex, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[2]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl halide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl/Heteroaryl Halide (e.g., Iodide, Bromide) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, CsF) (2.0 - 3.0 equiv.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)
-
Inert Gas (Nitrogen or Argon)
-
Standard work-up and purification reagents (Ethyl Acetate, Brine, Anhydrous Sodium Sulfate, Silica Gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).[10]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) via syringe. If a biphasic system is used, add the aqueous base solution (e.g., 2M Na₂CO₃) at this stage.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[10][12]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[13]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[11]
Data for Reaction Optimization
The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions reported in the literature.
| Parameter | Common Reagents/Conditions | Notes | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand | Catalyst choice depends on the reactivity of the substrates. Pd(PPh₃)₄ is a versatile choice for general couplings. | [10][11][12][13] |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, CsF | A base is required to activate the boronate ester for transmetalation. K₃PO₄ and K₂CO₃ are commonly used. | [10][11][13] |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF, often with added water | Anhydrous polar aprotic solvents are typical. Biphasic systems (e.g., Toluene/Water) are also effective. | [11][12][13] |
| Temperature | Room Temperature to 110 °C | Less reactive halides (chlorides, bromides) often require higher temperatures. | [2][12] |
Applications in Pharmaceutical Scaffolds
The 4-bromophenyl moiety, readily installed using this reagent, is a precursor to a wide range of biologically active compounds. For instance, it can be incorporated into quinoline structures, which are known to be privileged scaffolds in drug discovery.
Example Application: Synthesis of DNA-Gyrase Inhibitors Research has shown that 2-(4-bromophenyl)quinoline derivatives can serve as potent microbial DNA-gyrase inhibitors.[6][14] The synthesis of the core scaffold, 2-(4-bromophenyl)quinoline-4-carboxylic acid, can be achieved via the Pfitzinger reaction between isatin and 4-bromoacetophenone.[6] While this specific example doesn't use a Suzuki coupling for the primary scaffold, subsequent modifications on a related bromophenyl-pyrimidine core have utilized Suzuki couplings to introduce further diversity, demonstrating the utility of the reaction type.[10] The 4-bromophenyl group provided by the boronate ester is a key pharmacophore that can be coupled to various heterocyclic systems to explore structure-activity relationships (SAR) for targets like DNA gyrase or EGFR kinases.[6][7]
Conclusion: this compound is a highly valuable and versatile reagent for pharmaceutical synthesis. Its stability and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal choice for the construction of biaryl backbones common in modern therapeutics. The provided protocols and data serve as a guide for researchers to effectively utilize this building block in the development of novel drug candidates.
References
- 1. This compound [synhet.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68716-49-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules. This document provides detailed application notes and protocols for the use of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane as a key reagent in the synthesis of substituted biphenyls. This neopentyl glycol boronic ester offers advantages in terms of stability and reactivity, particularly under anhydrous conditions.
The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings and provide a comprehensive guide for the synthesis of a variety of substituted biphenyls.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron compound (in this case, this compound) and an organohalide. The reaction proceeds through a catalytic cycle that can be broadly described by three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of deionized water (if using an aqueous base solution) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted biphenyl.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are illustrative examples, and yields may vary depending on the specific reaction conditions and the electronic and steric properties of the substrates.
| Entry | Aryl Halide Partner | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxy-4'-bromobiphenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Nitro-4'-bromobiphenyl | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Bromopyridine | 3-(4-Bromophenyl)pyridine | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 78 |
| 4 | 2-Chlorotoluene | 4'-Bromo-2-methylbiphenyl | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 75 |
| 5 | 1-Iodonaphthalene | 1-(4-Bromophenyl)naphthalene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 88 |
Applications in Drug Discovery and Development
The synthesis of substituted biphenyls is of paramount importance in the field of drug discovery. The biphenyl moiety is a privileged scaffold found in numerous approved drugs and clinical candidates. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents to interact with biological targets.
The use of this compound provides a versatile platform for the introduction of a bromophenyl group, which can serve as a handle for further functionalization, or as a key pharmacophoric element itself. Boron-containing compounds, including boronic acids and their esters, have emerged as important pharmacophores and intermediates in the synthesis of therapeutic agents.[1]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. Ensure that the reagents and solvents are anhydrous, as water can lead to protodeboronation of the boronic ester.
-
Side Reactions: The formation of homocoupled products (Ar-Ar and Ar'-Ar') can sometimes be observed. This can be minimized by carefully controlling the stoichiometry of the reactants and using the appropriate catalyst system.
-
Difficult Purification: If the product is difficult to purify, consider using a different solvent system for column chromatography or exploring other purification techniques such as recrystallization or preparative HPLC.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Cross-Coupling of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane with a variety of aryl halides. This versatile reaction is a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 88 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH | 110 | 24 | 75 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 8 | 92 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 85 |
| 1-Iodonaphthalene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 12 | 90 |
| 3-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 85 | 16 | 89 |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-poor aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
-
Anhydrous, degassed solvents
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or reaction vial, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the aryl halide).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Protocol for Coupling with Aryl Chlorides (More Challenging Substrates)
Aryl chlorides are generally less reactive than their bromide and iodide counterparts. This protocol utilizes a more active catalyst system to achieve efficient coupling.
Materials:
-
This compound
-
Aryl chloride
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., K₃PO₄)
-
Anhydrous, high-boiling point solvent (e.g., t-BuOH, 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, add the palladium pre-catalyst (2 mol%) and the phosphine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
To a separate Schlenk flask, add this compound (1.5 equiv), the aryl chloride (1.0 equiv), and the base (3.0 equiv).
-
Evacuate and backfill this flask with an inert gas.
-
Transfer the catalyst solution to the flask containing the reactants via cannula.
-
Heat the reaction mixture to a higher temperature (typically 100-120 °C) and monitor its progress.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane with Heteroaryl Bromides
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction between 2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane and various heteroaryl bromides. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl and heteroaryl structures that are pivotal in drug discovery and materials science.
The use of a neopentyl glycol boronate ester, such as this compound, offers advantages over traditional boronic acids, including enhanced stability, easier purification, and often improved reaction efficiency. These notes are intended for researchers, scientists, and professionals in drug development seeking to employ this versatile coupling strategy.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (in this case, this compound) with an organohalide (a heteroaryl bromide). The reaction requires a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. The catalytic cycle involves oxidative addition of the heteroaryl bromide to the Pd(0) complex, transmetalation with the boronate ester, and reductive elimination to yield the coupled product and regenerate the catalyst.
I. Application Scope & Advantages
The Suzuki-Miyaura coupling of this compound with heteroaryl bromides is a powerful tool for synthesizing a wide array of heteroaryl-aryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3]
Key Advantages:
-
High Stability of Boronate Ester: The neopentyl glycol boronate ester is generally more stable to air and moisture and easier to handle and purify compared to the corresponding boronic acid.
-
Broad Substrate Scope: The reaction is tolerant of a wide variety of functional groups on both the heteroaryl bromide and the boronate ester, making it suitable for late-stage functionalization in complex molecule synthesis.[4]
-
Mild Reaction Conditions: The coupling can often be achieved under relatively mild conditions, which helps to preserve sensitive functional groups within the substrates.[4][5]
-
High Yields: This methodology frequently provides the desired coupled products in good to excellent yields.[6][7]
II. Reaction Data at a Glance
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and yields for the coupling of aryl boronic acid derivatives with various heteroaryl bromides.
Table 1: Typical Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | Effective for a broad range of substrates. |
| Pd₂(dba)₃ | XPhos | 1-5 | Often used for challenging or sterically hindered couplings. |
| Pd(PPh₃)₄ | None | 2-10 | A classic catalyst, though sometimes less active than modern systems. |
| PdCl₂(dppf) | None | 2-5 | Particularly effective for heteroaromatic substrates. |
Table 2: Common Bases and Solvents
| Base | Solvent(s) | Typical Concentration | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 2-3 M (aqueous) | A widely used and effective base. |
| K₃PO₄ | Toluene, Dioxane, THF | 1.5-3 equivalents | A stronger base, often used for less reactive substrates. |
| Cs₂CO₃ | Dioxane, DMF | 1.5-3 equivalents | A strong base, can be effective at lower temperatures. |
| NaHCO₃ | DME/H₂O | 2 M (aqueous) | A milder base, suitable for base-sensitive substrates. |
Table 3: Representative Examples with Heteroaryl Bromides
| Heteroaryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 3-Bromothiophene | PdCl₂(dppf) | K₃PO₄ | Dioxane | 90 | 8 | 90-98 |
| 5-Bromoindole (N-protected) | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 110 | 16 | 80-92 |
| 2-Bromoquinoline | Pd(PPh₃)₄ | NaHCO₃ | DME/H₂O | 85 | 18 | 75-88 |
| 4-Bromoisoxazole | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 82-94 |
III. Detailed Experimental Protocols
The following protocols provide a general framework for performing the Suzuki-Miyaura coupling reaction. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with a heteroaryl bromide.
Materials:
-
This compound
-
Heteroaryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (0.02 mmol, 2 mol%), and phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (1 mL).
-
Seal the reaction vessel and stir the mixture at the desired temperature (typically 80-110 °C) for the required time (typically 8-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
In a microwave reaction vessel, combine the heteroaryl bromide (0.5 mmol), this compound (0.6 mmol, 1.2 equiv), palladium catalyst (0.01 mmol, 2 mol%), phosphine ligand (0.02 mmol, 4 mol%), and base (1.0 mmol, 2.0 equiv).
-
Add the solvent system (e.g., Dioxane/H₂O, 4:1, 2.5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
IV. Visualized Workflows and Pathways
General Reaction Scheme
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Anhydrous Suzuki-Miyaura Coupling of Neopentyl Glycol Boronic Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing anhydrous Suzuki-Miyaura cross-coupling reactions using neopentyl glycol boronic esters. This methodology offers significant advantages, particularly in achieving rapid, high-yielding, and reproducible couplings under homogeneous conditions, which is crucial for applications in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. While traditionally performed under aqueous or biphasic conditions, the development of anhydrous protocols has addressed key limitations such as substrate lability (e.g., protodeboronation of sensitive heteroaryl boronates) and poor reproducibility of heterogeneous reaction mixtures.[1][2] Neopentyl glycol boronic esters have emerged as highly effective coupling partners in these anhydrous systems due to their stability and favorable reactivity profiles.[3]
A significant advancement in this area is the use of potassium trimethylsilanolate (TMSOK) as a soluble, non-nucleophilic base in ethereal solvents.[1][2] This enables homogeneous reaction conditions, leading to dramatically increased reaction rates and yields compared to traditional methods that rely on insoluble inorganic bases.[1][2]
Advantages of Anhydrous Suzuki Coupling with Neopentyl Glycol Boronic Esters
-
Homogeneous Reaction Conditions: The use of a soluble base like TMSOK ensures a homogeneous reaction mixture, which improves reproducibility and scalability by eliminating issues related to mass transfer and variable surface areas of solid bases.[1][4]
-
Rapid Reaction Kinetics: This system often leads to quantitative yields in minutes to a few hours, a significant improvement over reactions that can take over 48 hours with conventional methods.[2][4]
-
Suppression of Side Reactions: Anhydrous conditions minimize protodeboronation, a common side reaction with sensitive boronic acids, especially heteroaromatic ones.[1][2]
-
Enhanced Stability of Boron Reagents: Neopentyl glycol esters offer greater stability compared to the corresponding boronic acids, preventing decomposition and improving handling.[3]
Data Summary: Reaction Conditions and Performance
The following tables summarize typical reaction conditions and yields for the anhydrous Suzuki-Miyaura coupling of neopentyl glycol boronic esters with various coupling partners.
Table 1: General Conditions for Anhydrous Suzuki Coupling
| Parameter | Typical Conditions | Notes |
| Boronic Ester | Neopentyl Glycol Boronic Ester | Offers a good balance of stability and reactivity. |
| Electrophile | Aryl/Heteroaryl Halides (Br, Cl) | Chlorides may require more active catalyst systems. |
| Catalyst | Pd-based pre-catalysts (e.g., Pd-P(t-Bu)₃-G3, Pd-CataCXium A-G3) | Catalyst loading is typically in the range of 1-3 mol%. |
| Ligand | Buchwald-type phosphine ligands (e.g., P(t-Bu)₃, CataCXium A) | The choice of ligand is crucial for reaction efficiency. |
| Base | Potassium Trimethylsilanolate (TMSOK) | A soluble base that promotes homogeneous conditions. Stoichiometry is critical and often requires optimization.[5] |
| Solvent | Anhydrous ethereal solvents (e.g., 1,4-dioxane, THF) | The choice of solvent can influence the solubility of reaction components. |
| Additive | Trimethyl Borate (for heteroaryl couplings) | Enhances solubility of boronate complexes, prevents catalyst poisoning, and buffers excess base.[5][6][7] |
| Temperature | Room temperature to reflux | Reaction temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 5 minutes to 3 hours | Significantly faster than conventional methods.[7] |
Table 2: Comparison of Reaction Times for Selected Suzuki Couplings
| Coupling Partners | Original Conditions (Aqueous/Heterogeneous) | Anhydrous Conditions (Neopentyl Glycol Ester/TMSOK) | Yield (Anhydrous) |
| 4-Bromotoluene + Phenylboronic acid derivative | > 50 hours | < 1 hour | Quantitative |
| 2-(4-bromophenyl)-1,3,4-oxadiazole + 3-Pyridylboronic ester derivative | > 48 hours | 3 hours | Good |
| 4-Chlorotoluene + Benzylboronic acid derivative | 72 hours | < 1 hour | 53% |
Experimental Protocols
Protocol 1: Synthesis of Neopentyl Glycol Phenylboronic Ester
This protocol describes the general procedure for the preparation of a neopentyl glycol boronic ester from the corresponding boronic acid.
Materials:
-
Phenylboronic acid
-
Neopentyl glycol
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
Add toluene to the flask to form a suspension.
-
Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue heating at reflux until no more water is collected in the trap (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and wash with deionized water (3 x volume) to remove any unreacted neopentyl glycol.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the neopentyl glycol phenylboronic ester, which is often a solid.
Protocol 2: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol provides a general method for the anhydrous Suzuki-Miyaura coupling of an aryl halide with a neopentyl glycol boronic ester using TMSOK.
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyl glycol boronic ester (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd-P(t-Bu)₃-G3, 1-3 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.2 - 2.5 equiv)
-
Anhydrous 1,4-dioxane or THF
-
(Optional for heteroaryl couplings) Trimethyl borate (3.0 equiv)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert gas supply
-
Syringes and needles
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, neopentyl glycol boronic ester, and palladium pre-catalyst to a Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane (or THF) to the flask via syringe. If using, add trimethyl borate at this stage.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Base Addition: Add a solution of TMSOK in THF or add the solid base directly under a positive pressure of inert gas. The stoichiometry of TMSOK is crucial and may require optimization for specific substrates.[5]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Catalytic Cycle of the Anhydrous Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the anhydrous Suzuki-Miyaura coupling.
Experimental Workflow
Caption: A typical experimental workflow for anhydrous Suzuki coupling.
References
- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Work-up: A Detailed Guide Using "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction work-up of Suzuki-Miyaura cross-coupling reactions utilizing 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane , a neopentyl glycol boronic ester of 4-bromobenzene. This stable and easily handleable boronic ester is a versatile building block for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[1]
The following sections offer a comprehensive overview of the post-reaction processing required to isolate and purify the desired biaryl product, including quantitative data on reaction yields, detailed experimental procedures, and a discussion of potential side products.
Overview of the Work-up Process
The work-up for a Suzuki-Miyaura coupling reaction serves to:
-
Quench the reaction: Deactivate any remaining reactive species.
-
Remove the palladium catalyst: Essential for the purity of the final compound, as residual palladium can interfere with downstream applications and biological assays.
-
Remove the base: Typically an inorganic salt that is insoluble in organic solvents.
-
Remove boron-containing byproducts: Including the neopentyl glycol and any unreacted boronic ester or its derivatives.
-
Isolate the desired biaryl product: Through extraction and subsequent purification.
A typical aqueous work-up procedure is often employed, followed by chromatographic purification to ensure high purity of the final product.
Quantitative Data
The yield of the Suzuki-Miyaura coupling reaction is highly dependent on the specific coupling partners, catalyst system, base, and solvent used. The following table summarizes representative yields obtained from the Suzuki coupling of a structurally similar aryl bromide, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various aryl boronic acids, which provides a reasonable expectation for reactions involving this compound.[2]
| Aryl Boronic Acid Partner | Product | Yield (%)[2] |
| 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 60 |
| 3,5-Dimethylphenylboronic acid | 4,6-dichloro-5-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)pyrimidine | 75 |
| 4-Formylphenylboronic acid | 4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carbaldehyde | 55 |
| Thiophen-2-ylboronic acid | 4,6-dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine | 68 |
| 3,4-Dichlorophenylboronic acid | 4,6-dichloro-5-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)pyrimidine | 45 |
Experimental Protocols
This section details a standard protocol for the Suzuki-Miyaura coupling reaction and the subsequent work-up procedure.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).[2][3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[2]
Detailed Work-up Protocol
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).[2]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove the inorganic base and water-soluble byproducts. If an emulsion forms, a small amount of brine can be added.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration: Filter the mixture to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate.[3]
Potential Side Products and Their Removal
Several side reactions can occur during a Suzuki-Miyaura coupling, leading to impurities that need to be removed during the work-up and purification steps.
-
Homocoupling: The coupling of two molecules of the boronic ester or two molecules of the aryl halide can occur. These homocoupled products often have different polarities from the desired biaryl product and can typically be separated by column chromatography.
-
Protodeboronation: The boronic ester can be cleaved by a proton source, leading to the formation of bromobenzene. This is generally less of a concern with stable neopentyl glycol esters compared to boronic acids.[1]
-
Dehalogenation: The starting aryl halide can be reduced to the corresponding arene.
Careful control of reaction conditions, such as ensuring an inert atmosphere and using purified reagents, can help to minimize the formation of these byproducts.
Visualizing the Workflow
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow for the reaction work-up.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the aqueous work-up and purification of a Suzuki coupling reaction.
References
Application Notes: 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in the Synthesis of Bioactive Molecules
Introduction
2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 183677-71-6) is a neopentyl glycol boronic ester derivative of 4-bromobenzene.[1] This organoboron compound is a crucial reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] The biaryl moiety formed through this reaction is a prevalent structural motif in a vast array of pharmaceuticals and bioactive compounds.[3][4] The neopentyl ester group confers greater stability compared to the corresponding boronic acid, making it easier to handle, purify, and store, while still exhibiting excellent reactivity under appropriate catalytic conditions. These attributes make it an invaluable building block for researchers in medicinal chemistry and drug development.[5]
Key Applications in Bioactive Molecule Synthesis
The 4-bromophenyl group provided by this reagent serves as a versatile anchor point for constructing complex molecular architectures. Through Suzuki-Miyaura coupling, the bromine atom is substituted, creating a new carbon-carbon bond and forming a biaryl system. This strategy has been implicitly or directly applied in the synthesis of several classes of bioactive molecules.
-
Dual Endothelin Receptor Antagonists: The core structure of Macitentan, an orally active dual endothelin receptor antagonist used for treating pulmonary arterial hypertension (PAH), features a 5-(4-bromophenyl)pyrimidine unit.[6][7] The synthesis of this key intermediate, or related precursors, can be achieved via Suzuki-Miyaura coupling, where a boronic acid or ester like this compound could be coupled with a suitable pyrimidine derivative. Macitentan functions by blocking both endothelin receptor subtypes, ETA and ETB, preventing the vasoconstriction and proliferative signaling associated with the disease.[6]
-
Microbial DNA Gyrase Inhibitors: Novel quinoline-based compounds incorporating a 2-(4-bromophenyl) moiety have been designed and synthesized as potent inhibitors of microbial DNA gyrase.[8][9] This enzyme is a critical target for antibacterial agents, as its inhibition disrupts DNA replication and leads to bacterial cell death.[10] The synthesis of these inhibitors involves the formation of a carbon-carbon bond between a quinoline backbone and the 4-bromophenyl group, a transformation ideally suited for Suzuki-Miyaura cross-coupling using the title reagent. Certain compounds from this class have demonstrated significant inhibitory activity against S. aureus DNA gyrase.[8]
Logical Pathway for Drug Discovery
References
- 1. This compound [synhet.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis Using 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Introduction: The Strategic Advantage of Neopentyl Glycol Boronate Esters in Industrial Suzuki-Miyaura Couplings
In the landscape of modern pharmaceutical and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent motifs in numerous active pharmaceutical ingredients (APIs). The choice of the boron-containing reagent is critical for the success, scalability, and economic viability of these processes. While boronic acids have been traditionally employed, their propensity for protodeboronation and trimerization to boroxines can lead to issues with stability, stoichiometry, and reproducibility, particularly on a large scale.
This guide focuses on the application of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane , a neopentyl glycol boronate ester, as a superior alternative for large-scale Suzuki-Miyaura couplings. The neopentyl glycol protecting group imparts enhanced stability to the boronic acid moiety, rendering the reagent less susceptible to degradation under reaction and storage conditions. This heightened stability translates to more consistent reaction profiles, improved yields, and a simplified purification process, all of which are paramount in an industrial setting.
This document provides a comprehensive overview of the application of this compound in large-scale synthesis, complete with detailed protocols, safety considerations, and data presentation to aid researchers, scientists, and drug development professionals in the successful implementation of this robust synthetic tool.
Physicochemical Properties and Advantages
This compound (CAS No. 183677-71-6) is a white to off-white solid that offers several key advantages over its corresponding boronic acid in a large-scale manufacturing context.[1][2][3]
| Property | This compound | 4-Bromophenylboronic Acid |
| CAS Number | 183677-71-6[1] | 5467-74-3[4] |
| Molecular Formula | C₁₁H₁₄BBrO₂[1] | C₆H₆BBrO₂[4] |
| Molecular Weight | 268.94 g/mol | 200.83 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Stability | High; resistant to protodeboronation and boroxine formation | Moderate; can undergo protodeboronation and form boroxines |
| Handling | Easier to handle and store in large quantities | Can be hygroscopic and less stable on storage |
The enhanced stability of the neopentyl glycol ester allows for more precise control over the stoichiometry of the reaction, reducing the need for excess boronic acid reagent, which in turn minimizes downstream purification challenges.
Reaction Mechanism and Causality of Experimental Choices
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The choice of each component in a large-scale Suzuki-Miyaura coupling is critical for a successful and efficient process:
-
Palladium Catalyst: The selection of the palladium source and the accompanying ligand is crucial for achieving high catalytic turnover and preventing catalyst deactivation. For large-scale operations, pre-catalysts that are air- and moisture-stable are preferred for ease of handling.
-
Base: The base plays a vital role in the transmetalation step, activating the boronate ester to form a more nucleophilic boronate complex. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used in industrial settings due to their low cost and effectiveness.
-
Solvent System: The solvent system must be capable of dissolving both the organic and inorganic reagents to a sufficient extent. A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often employed to facilitate the dissolution of the base and promote the reaction.
Large-Scale Synthesis Protocol: Synthesis of a Biaryl Compound
This protocol provides a detailed procedure for the kilogram-scale synthesis of a generic biaryl compound via a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.
Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.[4][5] The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Glass-lined reactor (e.g., 100 L) | Reaction vessel |
| Overhead stirrer | Agitation |
| Reflux condenser | Temperature control |
| Temperature probe | Monitoring reaction temperature |
| Nitrogen/Argon inlet | Inert atmosphere |
| Addition funnel | Controlled addition of reagents |
| Nutsche filter or centrifuge | Product isolation |
| Vacuum oven | Product drying |
| This compound | Boron reagent |
| Aryl Halide (e.g., 4-chloroacetophenone) | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst |
| Potassium Carbonate (K₂CO₃) | Base |
| Toluene | Organic solvent |
| Deionized Water | Aqueous solvent |
| Ethyl Acetate | Extraction solvent |
| Brine (saturated NaCl solution) | Washing agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
Step-by-Step Procedure
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals utilizing 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
The use of a neopentyl glycol boronic ester, such as the title compound, offers significant advantages, primarily its enhanced stability compared to the corresponding boronic acid.[1][2] This stability minimizes premature decomposition and side reactions like protodeboronation, which is a common failure mode in Suzuki couplings.[3][4] However, realizing the full potential of this stable reagent requires a nuanced understanding of the reaction parameters. This guide is structured to address the most pressing questions and challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section covers foundational knowledge for successfully employing this neopentyl glycol boronic ester.
Q1: Why choose a neopentyl glycol boronic ester over a simple boronic acid?
A1: The primary advantage is stability. Boronic acids are susceptible to degradation via two main pathways: formation of cyclic boroxine anhydrides and protodeboronation (replacement of the C-B bond with a C-H bond).[4] The neopentyl glycol protecting group sterically shields the boron atom, significantly reducing its Lewis acidity and susceptibility to these decomposition pathways.[2] This leads to a longer shelf-life, more consistent reagent quality, and often, cleaner reactions with fewer boron-related byproducts.[1][5]
Q2: Does the ester need to hydrolyze to the boronic acid before transmetalation?
A2: This is a topic of mechanistic debate. The classical view holds that the ester hydrolyzes in situ under basic, aqueous conditions to generate the active boronic acid, which then participates in the catalytic cycle.[6] However, recent studies suggest that boronic esters can participate directly in the transmetalation step, sometimes even more effectively than the corresponding boronic acid, especially under anhydrous conditions.[1][7] For practical purposes, a small amount of water is often beneficial when using common bases like carbonates or phosphates, as it aids in the formation of the reactive boronate species.[6][8]
Q3: What is a good starting point for reaction conditions with this reagent?
A3: A robust starting point for coupling this compound with a typical aryl or heteroaryl halide is as follows:
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ (1-3 mol%) | Highly efficient and versatile for a range of aryl bromides.[9][10] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective in promoting transmetalation with minimal side reactions. K₃PO₄ is stronger and often better for challenging substrates.[11] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Biphasic systems are standard and effective.[8][12] Anhydrous THF can also be used with specific bases like TMSOK.[7] |
| Temperature | 80-100 °C | Sufficient to drive most couplings to completion without excessive decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[3] |
Part 2: Troubleshooting Guide - From Low Yields to No Reaction
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Scenario 1: Low Yield or Incomplete Conversion
Q4: My reaction has stalled, and TLC/LC-MS shows significant amounts of starting material (aryl halide) remaining. What is the likely cause?
A4: This issue almost always points to catalyst deactivation or insufficient catalyst activity . The Suzuki coupling relies on a delicate catalytic cycle, and any interruption will halt the reaction.[6][13][14]
Troubleshooting Protocol:
-
Verify Inert Atmosphere: Oxygen is the primary culprit for catalyst death. It oxidizes the active Pd(0) species to inactive Pd(II) oxides and degrades phosphine ligands.[3]
-
Action: Ensure your solvent was rigorously degassed (e.g., via sparging with argon for 20-30 minutes or three freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Assess Catalyst and Ligand Quality: Pd(II) precatalysts like Pd(dppf)Cl₂ are generally stable, but phosphine ligands can oxidize over time.[3]
-
Action: Use a fresh bottle of catalyst or one that has been stored properly under an inert atmosphere. If you are preparing the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), ensure the ligand is pure.
-
-
Consider the Oxidative Addition Step: The first step, oxidative addition of the aryl halide to the Pd(0) center, is often rate-limiting, especially for electron-rich or sterically hindered aryl halides.[13][14]
Scenario 2: Formation of Byproducts
Q5: I have a good conversion of my starting materials, but my yield is low due to a significant amount of a symmetrical biaryl byproduct derived from my boronic ester. What is happening?
A5: You are observing homocoupling . This side reaction involves the coupling of two molecules of the boronic ester to form a symmetrical biaryl.
Causality and Prevention:
-
Primary Cause: The presence of oxygen is a major contributor to homocoupling.[3][6] It can facilitate a Pd(II)-mediated oxidative coupling pathway.
-
Solution: As with catalyst deactivation, rigorous exclusion of oxygen is the most effective preventative measure.
-
-
Secondary Cause: Using a Pd(II) precatalyst can sometimes lead to an initial homocoupling event that reduces the Pd(II) to the active Pd(0) state.[6] While a small amount can be unavoidable, excessive homocoupling points to an inefficient initiation phase or the presence of an oxidant.
Q6: My main byproduct is the dehalogenated starting material, and I am also missing some of my boronic ester. What is causing this?
A6: You are likely facing two separate issues: dehalogenation of your aryl halide and protodeboronation of your boronic ester.
-
Protodeboronation: This is the protonolysis of the C-B bond, replacing it with a C-H bond.[4] While neopentyl esters are more robust, this can still occur under harsh conditions (e.g., prolonged heating, overly aggressive base).[3][4]
-
Mitigation Strategy:
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Optimize Base: Use the mildest base that provides a good reaction rate. K₂CO₃ is often gentler than K₃PO₄ or hydroxides.
-
Lower Temperature: If possible, reduce the reaction temperature.
-
-
-
Dehalogenation: This side reaction replaces the halide on your electrophile with a hydrogen atom. It can occur after oxidative addition if the palladium complex undergoes a reaction with a hydride source (often solvents like alcohols, or even certain bases) followed by reductive elimination.[6]
-
Mitigation Strategy:
-
Solvent Choice: Avoid using alcohol solvents unless the protocol specifically calls for them. Use high-purity, anhydrous aprotic solvents like dioxane or toluene.
-
Base Purity: Ensure your base is free of impurities that could act as hydride donors.
-
-
Part 3: Advanced Optimization & Protocols
Systematic Troubleshooting Workflow
When facing a challenging Suzuki coupling, a systematic approach is crucial. The following workflow can help diagnose and solve the problem efficiently.
Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.
The Catalytic Cycle: Understanding the "Why"
A firm grasp of the catalytic cycle is essential for rational troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying reaction parameters.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][12][13]
Protocol: General Procedure for Suzuki Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl halide partner.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask with a septum, and purge the system with argon or nitrogen for 15-20 minutes. This is a critical step.
-
Solvent Addition: Add the degassed solvent (e.g., 4:1 Dioxane:Water, to make a ~0.1 M solution with respect to the aryl halide) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv) to the stirring mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Suzuki Coupling with 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Common Side Reactions and Solutions
Researchers using this compound may encounter several side reactions that can lower the yield of the desired biaryl product. The most common issues are protodeboronation and homocoupling.
Issue 1: Low Yield of Desired Product Accompanied by Formation of Bromobenzene
This is a classic symptom of protodeboronation , a side reaction where the C-B bond is cleaved and replaced with a C-H bond.
Troubleshooting Steps:
-
Evaluate the Base: Strong bases and the presence of water can accelerate protodeboronation.[1][2] The choice of base is critical. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).
-
Control Water Content: While some water is often necessary for the catalytic cycle with boronic acids, boronic esters can sometimes be coupled under anhydrous conditions.[3][4] If using aqueous conditions, minimize the amount of water. For sensitive substrates, consider using anhydrous solvents and a base like potassium trimethylsilanolate (TMSOK) in ethereal solvents, which has been shown to be effective.[4]
-
Optimize Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed.
-
Degas the Reaction Mixture: While oxygen is more commonly associated with homocoupling, rigorous degassing with an inert gas (Argon or Nitrogen) is good practice to prevent oxidative degradation pathways that can contribute to lower yields.
Issue 2: Formation of 4,4'-Dibromobiphenyl as a Major Byproduct
The formation of a symmetrical biaryl from the boronic ester is known as homocoupling .
Troubleshooting Steps:
-
Ensure Proper Degassing: Oxygen can promote the homocoupling of boronic acids and esters.[5] Ensure the solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst.
-
Use a Pd(0) Pre-catalyst: Pd(II) sources can be reduced to the active Pd(0) catalyst in situ, sometimes by homocoupling two boronic acid/ester molecules.[5] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this side reaction.
-
Control Catalyst Loading: While catalyst loading needs to be sufficient for the desired reaction, excessively high concentrations of palladium can sometimes lead to an increase in side reactions.
-
Choice of Ligand: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and side reactions. For electron-rich aryl bromides, ligands like triphenylphosphine (PPh₃) are common, but for more challenging couplings, more electron-rich and bulky phosphine ligands might be necessary.
Factors Influencing Side Reactions
| Factor | Protodeboronation | Homocoupling | Mitigation Strategies |
| Base | Increased by strong bases (e.g., NaOH).[1][2] | Can be influenced by the choice of base. | Use milder bases (e.g., K₂CO₃, K₃PO₄, KF).[6][7] For anhydrous conditions, consider TMSOK.[4] |
| Water | Can be accelerated in aqueous media.[1][8] | Less directly influenced, but can affect the overall reaction environment. | Minimize water content or use anhydrous conditions where appropriate.[3][4] |
| Oxygen | Not a primary cause. | Significantly promoted by the presence of O₂.[5] | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Palladium Source | Less directly influenced. | Can be initiated by Pd(II) species during in situ reduction to Pd(0).[5] | Use a Pd(0) pre-catalyst or ensure efficient reduction of the Pd(II) source. |
| Temperature & Time | Increased with prolonged heating. | Can increase with longer reaction times. | Monitor the reaction and work up as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Is this compound more stable than the corresponding boronic acid?
A1: Generally, boronic esters like the neopentyl glycol ester are more stable and have a longer shelf-life than the corresponding boronic acids.[3] They are often less prone to dehydration to form boroxines. However, their stability under reaction conditions, particularly towards protodeboronation, can be highly dependent on the specific conditions used (base, solvent, temperature).[1][8]
Q2: Do I need to use anhydrous conditions with this boronic ester?
A2: Not necessarily. Suzuki couplings with boronic esters are often performed in the presence of some water. However, because the ester can hydrolyze to the boronic acid, which can then be more susceptible to protodeboronation, running the reaction under anhydrous conditions can be a strategy to mitigate this side reaction.[3][4] The neopentyl glycol ester has been shown to be reactive under anhydrous conditions.[4][5]
Q3: My reaction is not going to completion. What should I do?
A3: If the reaction stalls, several factors could be at play:
-
Catalyst Deactivation: The palladium catalyst may have deactivated. This can sometimes be addressed by adding a fresh portion of the catalyst.
-
Insufficient Base: The base may have been consumed. Ensure at least stoichiometric amounts of a suitable base are used.
-
Solubility Issues: Poor solubility of any of the reactants can hinder the reaction.[6] Consider a different solvent system.
-
Protodeboronation: Your boronic ester may be degrading over the course of the reaction.[6] Re-evaluate the reaction conditions (base, water content) to improve its stability.
Q4: Can the neopentyl glycol protecting group cause any side reactions?
A4: The neopentyl glycol protecting group is generally robust. The primary influence of the diol is on the reactivity and stability of the boronic ester. Compared to the widely used pinacol esters, neopentyl glycol esters can exhibit different reactivity profiles.[3] There is no common side reaction reported where the neopentyl glycol itself reacts under typical Suzuki conditions.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Side Reaction Pathways
Caption: Primary reaction and major side pathways in Suzuki coupling.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Experimental Protocol: General Procedure for Mitigating Side Reactions
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide, incorporating best practices to minimize side reactions.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or anhydrous THF)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Degassing: Add the organic solvent. If using an aqueous system, add the water now. Degas the mixture thoroughly by bubbling argon through the solution for 15-30 minutes or by using three freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling with 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane" in Suzuki-Miyaura cross-coupling reactions. This neopentyl glycol boronic ester offers enhanced stability compared to the corresponding boronic acid, but challenges related to its in-situ hydrolysis and reactivity can arise.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in Suzuki reactions?
A1: "this compound" is a neopentyl glycol boronic ester derivative of 4-bromophenylboronic acid. It is frequently used in Suzuki-Miyaura cross-coupling reactions as a more stable alternative to the free boronic acid.[1][2] Boronic esters, in general, exhibit greater chemical stability, making them easier to handle, purify, and store.[1] The neopentyl glycol protecting group can prevent premature decomposition pathways like protodeboronation that can affect the corresponding boronic acid, especially under basic reaction conditions.[2]
Q2: Does "this compound" need to hydrolyze to the boronic acid before the Suzuki coupling occurs?
A2: The precise mechanism has been a subject of scientific investigation. While it was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the transmetalation step of the Suzuki-Miyaura catalytic cycle, there is significant evidence that some boronic esters can undergo transmetalation directly without prior hydrolysis.[3] The reaction conditions, particularly the presence of water and the nature of the base, can influence which pathway is dominant. Some studies suggest that even in anhydrous conditions, trace amounts of water can facilitate hydrolysis, while other research points to direct reaction of the ester.[1]
Q3: How does the reactivity of this neopentyl glycol boronic ester compare to other boronic esters, like pinacol esters?
A3: In some studies, neopentyl glycol boronic esters have been observed to be more reactive than the corresponding pinacol esters in Suzuki-Miyaura coupling reactions.[1] However, both are generally less reactive than the free boronic acid or the corresponding trifluoroborate salt.[1] The choice of boronic ester can be a crucial parameter for optimizing reaction outcomes.
Q4: What are the common side reactions to be aware of when using this boronic ester?
A4: The primary side reaction of concern is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of bromobenzene as a byproduct and a reduction in the yield of the desired coupled product. While neopentyl glycol esters are more resistant to this than free boronic acids, it can still occur, particularly under harsh basic conditions or at elevated temperatures.[4] Another potential side reaction is homocoupling of the boronic ester to form 4,4'-dibromobiphenyl, which can be promoted by the presence of oxygen.[2]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with "this compound".
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Inefficient Hydrolysis (if required): The boronic ester may not be hydrolyzing effectively to the active boronic acid under the reaction conditions. | - Ensure adequate water content: While some reactions can proceed under anhydrous conditions, adding a controlled amount of water to the solvent system (e.g., dioxane/water, THF/water) can facilitate hydrolysis. - Optimize the base: The choice and concentration of the base are critical. A stronger base or a higher concentration might be needed to promote the formation of the reactive boronate species.[5] |
| 2. Catalyst Inactivity: The palladium catalyst may be deactivated. | - Use fresh catalyst and ligands: Palladium catalysts and phosphine ligands can degrade upon storage. - Ensure inert atmosphere: Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[4] | |
| 3. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. | - Ligand choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to accelerate the transmetalation step. - Temperature optimization: Increasing the reaction temperature can enhance the rate of transmetalation, but be mindful of potential side reactions. | |
| Significant Protodeboronation | 1. Harsh Reaction Conditions: High temperatures and strongly basic conditions can promote the cleavage of the C-B bond. | - Use a milder base: Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[4] - Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. |
| 2. Presence of Protic Sources: Water or alcohol solvents can act as proton sources for protodeboronation. | - Anhydrous conditions: If direct transmetalation of the ester is feasible with your system, running the reaction under strictly anhydrous conditions can minimize this side reaction.[6] | |
| Formation of Homocoupling Byproduct | 1. Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic ester. | - Thorough Degassing: Ensure all solvents are rigorously degassed before use. Maintain a strict inert atmosphere throughout the reaction setup and execution.[2] |
| 2. Inappropriate Catalyst or Pre-catalyst: Some palladium sources or reaction conditions can favor homocoupling. | - Use a Pd(0) source: Starting with a Pd(0) catalyst can sometimes reduce the likelihood of homocoupling compared to in-situ reduction of a Pd(II) source. |
Data Presentation
Table 1: Qualitative Comparison of Reactivity for Different Boron Reagents in Suzuki-Miyaura Coupling
| Boron Reagent | General Reactivity | General Stability |
| Arylboronic Acid | High | Low |
| Aryl Neopentyl Glycol Boronic Ester | Moderate | High |
| Aryl Pinacol Boronic Ester | Moderate to Low | High |
| Aryl Trifluoroborate Salt | High | High |
Note: Reactivity can be highly dependent on the specific substrates, catalyst system, and reaction conditions.[1]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (coupling partner, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl/heteroaryl halide, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Equilibrium between the neopentyl glycol boronic ester and the corresponding boronic acid.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
preventing protodeboronation of "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protodeboronation of "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane" during their experiments.
Understanding Protodeboronation
Protodeboronation is a common undesired side reaction in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of a deboronated byproduct (in this case, bromobenzene) and a reduction in the yield of the desired coupled product. The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid or ester.[1]
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used?
"this compound" is the neopentyl glycol boronic ester of 4-bromophenylboronic acid. Boronic esters, in general, are used as alternatives to boronic acids to improve stability and handling.[2] Neopentyl glycol esters, in particular, have been shown to be effective in Suzuki-Miyaura cross-coupling reactions, in some cases offering faster reaction rates compared to other boronic esters like pinacol esters, which can help minimize side reactions such as protodeboronation.[3]
Q2: What are the main causes of protodeboronation with this reagent?
The primary cause of protodeboronation is the presence of a proton source, most commonly water, in the reaction mixture, especially under basic conditions.[4][5] The mechanism often involves the hydrolysis of the boronic ester to the corresponding boronic acid, which can then undergo base-catalyzed protodeboronation.[4] Factors that can exacerbate this issue include:
-
Presence of water: Even small amounts of water can facilitate this side reaction.
-
Choice of base: Strong bases, especially in aqueous solutions, can promote the formation of a boronate anion which is more susceptible to protodeboronation.[4]
-
Elevated temperatures and long reaction times: These conditions provide more opportunity for the decomposition of the boronic ester.
-
Inefficient catalyst system: A slow catalytic cycle for the desired cross-coupling reaction allows more time for the protodeboronation side reaction to occur.
Q3: How does the neopentyl glycol protecting group help in preventing protodeboronation?
The neopentyl glycol group forms a six-membered ring with the boron atom, which offers steric hindrance around the boron center. This can slow down the rate of hydrolysis to the corresponding boronic acid compared to the free boronic acid, thus reducing the likelihood of subsequent protodeboronation. Boronic esters are generally more stable than their corresponding boronic acids.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of "this compound" in cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of bromobenzene byproduct. | Protodeboronation is likely the major side reaction. This is often due to the presence of water and the choice of base. | Primary Recommendation: Switch to anhydrous reaction conditions. Utilize a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent such as THF.[5][6][7] This has been shown to be highly effective in preventing protodeboronation. Alternative for Aqueous Conditions: • Base Selection: Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. • Solvent System: Minimize the amount of water in the solvent mixture. A higher ratio of organic solvent to water (e.g., 10:1 Dioxane:Water) is preferable. Ensure all solvents are thoroughly degassed. • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Reaction is sluggish, leading to decomposition over time. | The catalytic system may not be active enough, allowing protodeboronation to compete with the desired coupling. | Catalyst and Ligand Optimization: • Use a highly active palladium catalyst and ligand system. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective in promoting rapid cross-coupling, which can outpace the rate of protodeboronation.[8] • Ensure the palladium precatalyst is properly activated to its active Pd(0) form. |
| Inconsistent results between batches. | Variability in the quality of reagents and solvents, particularly the water content. | Strict Control of Reaction Parameters: • Use freshly distilled and thoroughly degassed anhydrous solvents. • Ensure the base is of high purity and stored under anhydrous conditions if necessary (e.g., K₃PO₄ can be dried in an oven). • Handle the neopentyl glycol boronic ester under an inert atmosphere to prevent exposure to moisture. |
Experimental Protocols
Protocol 1: Anhydrous Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is based on the highly effective method developed by Denmark and coworkers, which utilizes anhydrous conditions and a soluble organic base.[5][6][7]
Reagents and Materials:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Trimethylsilanolate (TMSOK) (1.5 eq.)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-catalyst like XPhos Pd G3) (1-2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the palladium catalyst/ligand.
-
Add anhydrous THF via syringe.
-
In a separate flame-dried flask, dissolve TMSOK in anhydrous THF.
-
Slowly add the TMSOK solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC, GC-MS, or LC-MS. Reactions are often complete within a short period (minutes to a few hours).
-
Upon completion, quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes qualitative and semi-quantitative data on the reactivity of different boron reagents in the transmetalation step of the Suzuki-Miyaura reaction. A faster transmetalation rate for the desired coupling can help to minimize the competing protodeboronation reaction.
| Boron Reagent | Relative Rate of Transmetalation (approx.) | Stability | Notes |
| Arylboronic Acid | 1 | Low | Prone to protodeboronation and other decomposition pathways. |
| Aryl Pinacol Boronate | ~0.18 | High | More stable than boronic acids but can be significantly slower to transmetalate.[3] |
| Aryl Neopentyl Glycol Boronate | ~4.6 | High | Can exhibit significantly faster transmetalation rates than both the corresponding boronic acid and pinacol ester, making it an excellent choice to outcompete protodeboronation.[3] |
Relative rates are estimated from data presented in kinetic studies and provide a general comparison.[3][9]
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields.
Signaling Pathway: Competing Reactions in Suzuki-Miyaura Coupling
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
minimizing homocoupling of "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane"
Topic: Minimizing Homocoupling of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in Suzuki-Miyaura cross-coupling reactions. This document provides troubleshooting advice and frequently asked questions (FAQs) to address the common side reaction of homocoupling, leading to the formation of 4,4'-dibromobiphenyl.
Troubleshooting Guide
High levels of the homocoupled byproduct can significantly reduce the yield of the desired cross-coupled product and complicate purification. This guide provides a systematic approach to identifying and resolving the root causes of excessive homocoupling.
Issue: Significant formation of 4,4'-dibromobiphenyl byproduct is observed.
To effectively troubleshoot, it is essential to understand the primary mechanisms of homocoupling and the factors that influence them.
Primary Causes of Homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic ester to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is critical to suppress this pathway.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic ester to produce the homocoupled dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Below is a troubleshooting workflow to diagnose and address common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to the homocoupling of this compound?
A1: The two primary pathways for homocoupling are:
-
Oxygen-Mediated: Dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of the boronic ester to form the biphenyl byproduct.
-
Pd(II)-Mediated: If a Pd(II) precatalyst is used, it can directly react with the boronic ester before the catalytic cycle for cross-coupling is established.
Technical Support Center: Suzuki Coupling with 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for selecting catalysts and troubleshooting Suzuki-Miyaura coupling reactions involving 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended catalyst systems for the Suzuki coupling of this compound with an aryl or heteroaryl halide?
A1: For the Suzuki coupling of this compound, a good starting point is to screen a few well-established palladium catalyst systems. The neopentyl glycol boronic ester is relatively stable, which is advantageous.[1] We recommend starting with a common Pd(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) precatalyst such as Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable phosphine ligand.[2][3]
Q2: Which class of ligands is generally effective for coupling aryl bromides?
A2: For aryl bromides, electron-rich and bulky phosphine ligands are often effective. Buchwald ligands, such as SPhos and XPhos, are known to facilitate the oxidative addition step, which can be rate-limiting, and are particularly useful for sterically hindered substrates.[4][5] Traditional ligands like triphenylphosphine (PPh₃) can also be effective, especially in simpler systems.[2]
Q3: What are the most common bases used for this type of Suzuki coupling, and how do I choose one?
A3: The choice of base is critical for activating the boronic ester for transmetalation.[6] Commonly used bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2] K₃PO₄ is a good starting point as it is effective in many cases. Cs₂CO₃ is a stronger and more soluble base that can be beneficial for less reactive systems. The presence of a small amount of water is often necessary to facilitate the action of these inorganic bases.
Q4: What solvent systems are recommended?
A4: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[6] The water is essential for dissolving the inorganic base and facilitating the catalytic cycle. Anhydrous conditions can be employed with certain bases like potassium trimethylsilanolate (TMSOK), which can be advantageous if either of the coupling partners is sensitive to hydrolysis.
Recommended Starting Catalyst Systems
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with an aryl halide. Optimization of these conditions for your specific substrate is recommended.
| Catalyst System | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| System 1: Pd(dppf)Cl₂ | 2-5 | - | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | A robust and versatile system for a wide range of aryl bromides.[2] |
| System 2: Pd₂(dba)₃ / SPhos | 1-2 | 2-4 | K₃PO₄ (2-3) | Toluene/H₂O (4:1) | 100-110 | Buchwald ligand system, excellent for sterically demanding couplings.[4][5] |
| System 3: Pd(PPh₃)₄ | 5 | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 85-95 | A classic catalyst, often effective for non-hindered substrates.[6] |
Troubleshooting Guide
Issue 1: Low or No Product Formation
-
Question: My reaction shows no conversion, or the yield is very low. What should I check first?
-
Answer:
-
Catalyst Activity: Ensure your palladium source and ligand are not degraded. If using a Pd(II) precatalyst, confirm that the conditions are suitable for its reduction to the active Pd(0) species. Consider using a fresh batch of catalyst.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that the solvents were adequately degassed.
-
Base and Water: The base must be of good quality and finely powdered if it has low solubility. A small amount of water is often crucial for the activity of inorganic bases like K₂CO₃ and K₃PO₄.
-
Temperature: The reaction temperature may be too low. Increasing the temperature can help overcome the activation energy barrier, particularly for the oxidative addition step with less reactive aryl halides.
-
Issue 2: Significant Homocoupling of the Boronic Ester
-
Question: I am observing a significant amount of biphenyl, the homocoupling product of my boronic ester. How can I minimize this side reaction?
-
Answer:
-
Oxygen Contamination: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.
-
Slow Addition: In some cases, slow addition of the boronic ester to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Issue 3: Protodeboronation (Loss of the Boronic Ester Group)
-
Question: My starting boronic ester is being consumed, but I am not getting the desired product. I suspect protodeboronation. What can I do?
-
Answer:
-
Base Strength: While a base is necessary, excessively strong basic conditions, especially in the presence of water, can lead to the cleavage of the C-B bond. Screen milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) or consider fluoride-based bases like KF, which can be effective while being less harsh.
-
Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be a solution.
-
Temperature Control: High temperatures can accelerate protodeboronation. Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Experimental Protocol
This is a general protocol that should be optimized for your specific aryl halide coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent mixture via syringe. The final concentration should be in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Suzuki Coupling of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling of this compound?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the organoboron species, in this case, the neopentyl glycol boronic ester.[1] This activation occurs through the formation of a more nucleophilic boronate "ate" complex, which then facilitates the crucial transmetalation step with the palladium(II) complex.[2] Additionally, the base can influence the rate and efficiency of the reductive elimination step, which forms the desired carbon-carbon bond.
Q2: Which type of base is generally recommended for the Suzuki coupling of aryl bromides like this compound?
A2: A variety of inorganic bases are commonly and successfully used for the Suzuki coupling of aryl bromides.[2] These include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[2][3] The choice of base can significantly impact the reaction yield and may depend on the specific coupling partner and reaction conditions. For sterically hindered substrates, stronger bases like potassium phosphate are often employed.
Q3: Can organic bases be used for this type of Suzuki coupling?
A3: While inorganic bases are more common, organic bases such as amines (e.g., triethylamine, diisopropylethylamine) can be used, particularly when dealing with base-sensitive functional groups on the substrates.[2] However, their effectiveness can be variable and may require careful optimization of the reaction conditions.
Q4: How does the choice of base affect potential side reactions?
A4: The selection of the base is crucial in minimizing common side reactions. For instance, strong bases can sometimes lead to undesired side reactions.[2] A common side reaction is protodeboronation, where the boronic ester is replaced by a hydrogen atom. This can be more prevalent with certain bases and in the presence of water. Homocoupling of the boronic ester to form a biphenyl species is another potential side reaction that can be influenced by the reaction conditions, including the base.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst and ligand are fresh and have been stored correctly. Consider using a pre-catalyst. |
| Ineffective base | The chosen base may not be strong enough or soluble enough under the reaction conditions. Try a stronger base (e.g., switch from a carbonate to a phosphate) or a different solvent system. | |
| Poor solubility of reactants | Ensure all reactants, particularly the base, are adequately soluble in the chosen solvent. A solvent screen may be necessary. | |
| Presence of oxygen | Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed. | |
| Significant Protodeboronation | Base is too strong or reaction time is too long | Consider using a milder base (e.g., KF or K₂CO₃). Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions. |
| Presence of excess water | While some water is often beneficial, too much can promote protodeboronation. Try using anhydrous solvents or a mixed solvent system with a controlled amount of water. | |
| Formation of Homocoupling Product | Presence of oxygen or Pd(II) species | Rigorously degas all solvents and the reaction mixture. Using a Pd(0) source directly can sometimes mitigate this issue. |
| Inappropriate ligand | The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Consider screening different phosphine ligands. | |
| Reaction Stalls Before Completion | Catalyst deactivation | The palladium catalyst may be deactivating over the course of the reaction. A more robust ligand or a higher catalyst loading might be necessary. |
| Product inhibition | The product formed may be coordinating to the palladium catalyst and inhibiting its activity. |
Data Presentation: Comparison of Bases in Suzuki-Miyaura Coupling
The following table summarizes the performance of various bases in Suzuki-Miyaura coupling reactions involving aryl bromides. While this data is not for the specific coupling of this compound, it provides a valuable comparison of the relative effectiveness of different bases for similar substrates.
| Base | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 70-80 | Good to moderate |
| K₂CO₃ | 4-bromoanisole | Phenylboronic acid | PdFe₂O₄ | Methanol/H₂O | 100 | High |
| NaOH | Aryl bromides | - | - | - | - | ~70 |
| KOH | Aryl bromides | - | - | - | - | 70-90 |
| Cs₂CO₃ | 3-halo-1,2,4-benzotriazine 1-oxides | Aryl and cyclopropyl boronic acids | Pd(OAc)₂/SPhos | Toluene/H₂O | 110 | Reasonable |
| KF | Aryl bromides | - | - | - | - | Moderate to high |
Note: The yields are reported as described in the cited literature and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. These should be adapted and optimized for the specific coupling partners being used.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the aryl or vinyl halide coupling partner (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using Potassium Carbonate (K₂CO₃)
-
In a reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the aryl or vinyl halide coupling partner (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Add the degassed solvent (e.g., THF/water, 4:1).
-
Seal the vial and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction as described in Protocol 1.
-
Perform an aqueous workup and purification as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for base selection in the Suzuki coupling of this compound.
References
Technical Support Center: Solvent Effects in Suzuki-Miyaura Reactions with Neopentyl Glycol Boronic Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing neopentyl glycol boronic esters in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why choose a neopentyl glycol boronic ester over a boronic acid or a pinacol boronic ester?
A1: Neopentyl glycol boronic esters offer a balance of stability and reactivity. They are generally more stable than boronic acids, which can be prone to decomposition through pathways like protodeboronation and trimerization into boroxines.[1][2] This enhanced stability makes them easier to handle, purify by column chromatography, and store for extended periods.[3] Compared to the commonly used pinacol esters, neopentyl glycol esters have been shown in some systems to exhibit greater reactivity, potentially leading to faster reaction times.[4]
Q2: What is the role of solvent in the Suzuki-Miyaura reaction?
A2: The solvent plays a crucial role in the Suzuki-Miyaura reaction by:
-
Solubilizing Reagents: Ensuring the aryl halide, boronic ester, base, and catalyst are sufficiently dissolved to react.
-
Stabilizing Catalytic Species: The solvent can coordinate to the palladium center, influencing its reactivity and stability.
-
Modulating Base Activity: The solubility and effectiveness of the base are highly dependent on the solvent system.
-
Influencing Reaction Pathway: The choice between anhydrous and aqueous conditions can dictate the dominant mechanistic pathway. In aqueous mixtures, the boronic ester may first hydrolyze to the boronic acid, while under anhydrous conditions, direct transmetalation from the ester is more likely.
Q3: Is water necessary for the Suzuki coupling of neopentyl glycol boronic esters?
A3: Not necessarily. While many traditional Suzuki-Miyaura protocols use aqueous-organic solvent mixtures to dissolve inorganic bases and facilitate the reaction, successful couplings of boronic esters, including neopentyl glycol esters, can be achieved under anhydrous conditions.[1] Anhydrous conditions can be advantageous as they minimize the risk of protodeboronation, a common side reaction where the boronic ester is replaced by a hydrogen atom.[1]
Q4: My reaction is not working or giving a very low yield. What are the first things I should check?
A4: For low or no yield, systematically check the following:
-
Inert Atmosphere: Ensure the reaction was set up under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst and lead to side reactions like homocoupling.
-
Reagent Quality: Verify the purity and integrity of your aryl halide, boronic ester, and base. The neopentyl glycol boronic ester should be a stable, white solid.
-
Catalyst Activity: Use a fresh, active palladium catalyst and ligand. Many phosphine ligands are air-sensitive. Consider using a robust, air-stable pre-catalyst.
-
Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
-
Base Choice and Strength: The base must be strong enough to activate the boronic ester but not so strong as to cause significant side reactions. Ensure it is finely powdered and dry if used in a solid form.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using an air-stable precatalyst (e.g., a palladacycle). - Ensure proper degassing of the solvent and reaction vessel. |
| 2. Insufficient Base Strength/Solubility | - Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃, or TMSOK for anhydrous conditions). - Ensure the base is finely powdered to maximize surface area. | |
| 3. Poor Reagent Quality | - Verify the purity of starting materials by NMR or other analytical techniques. - Use freshly prepared or recently purchased neopentyl glycol boronic ester. | |
| Significant Protodeboronation | 1. Presence of Protic Sources (e.g., water) | - Use rigorously dried, anhydrous solvents and reagents. - Switch to an anhydrous protocol, for example, using THF as a solvent and potassium trimethylsilanolate (TMSOK) as the base.[1] |
| 2. Base-Promoted Decomposition | - Use a milder base such as K₃PO₄ or KF. - Reduce the reaction temperature and/or time. | |
| Homocoupling of Boronic Ester | 1. Oxygen Contamination | - Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). - Thoroughly degas the solvent(s) before use via sparging with inert gas or freeze-pump-thaw cycles. |
| 2. Use of a Pd(II) Precatalyst | - The reduction of Pd(II) to the active Pd(0) can sometimes initiate homocoupling. While common, if this is a major issue, consider starting with a Pd(0) source. | |
| Dehalogenation of Aryl Halide | 1. Presence of Hydride Sources | - This can occur if using certain amine bases or alcoholic solvents, which can act as hydride donors. - If dehalogenation is significant, screen alternative solvents and bases. |
Data Presentation
Table 1: Comparison of Boron Reagents in Suzuki-Miyaura Coupling
This table provides a qualitative comparison of reaction times for different boron reagents under specific anhydrous conditions, highlighting the reactivity of the neopentyl glycol boronic ester.
| Entry | Boron Reagent | Solvent | Base | Approx. Reaction Time (h) |
| 1 | 4-Fluorophenylboronic Acid | THF | CsOH·H₂O | ~1.2 |
| 2 | Pinacol 4-Fluorophenylboronate | THF | CsOH·H₂O | ~5.5 |
| 3 | Neopentyl Glycol 4-Fluorophenylboronate | THF | CsOH·H₂O | ~0.3 |
Data adapted from kinetic studies by Denmark et al. Reaction times are qualitative estimates from reported data.[5]
Table 2: Solvent Effects on Suzuki-Miyaura Coupling Yields
| Entry | Boronic Reagent | Aryl Halide | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Neopentyl 3,4-dichlorophenylboronate | 2-Bromo-4-fluoroaniline derivative | THF (anhydrous) | TMSOK | 23 | 1.5 | 82 | [1] |
| 2 | Phenylboronic Acid | 2-Bromonaphthalene | THF / H₂O (2:3) | K₃PO₄ | 60 | 4 | >95 (conv.) | [6] |
| 3 | Phenylboronic Acid | Aryl Bromide | Toluene / H₂O | K₂CO₃ | 80 | 12 | 90 | General Protocol |
| 4 | Phenylboronic Acid | Aryl Bromide | 1,4-Dioxane / H₂O | K₃PO₄ | 100 | 12 | 85 | General Protocol |
Experimental Protocols
Anhydrous Suzuki-Miyaura Coupling of a Neopentyl Glycol Boronic Ester in THF
This protocol is adapted from a procedure in Organic Syntheses and describes a robust, scalable, and anhydrous method for the coupling of a neopentyl glycol boronic ester.[1]
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Neopentyl Glycol Boronic Ester (1.2 equiv)
-
Pd-P(t-Bu)₃-G3 catalyst (2 mol %)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, neopentyl glycol boronic ester, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed THF via syringe to the desired concentration (e.g., 0.5 M with respect to the aryl bromide).
-
Base Addition: In a separate flask, dissolve the TMSOK in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature over several minutes. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate or hexane) and wash with 1 M aqueous ethanolamine (3x) to remove boronic species, followed by brine (2x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
impact of water on "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane" reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. The information focuses on the impact of water on the reactivity of this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Low yields or reaction failures are common challenges in organic synthesis. This guide provides a structured approach to troubleshooting issues encountered when using this compound, with a special focus on the role of water.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps | Rationale |
| Hydrolysis of the Boronic Ester | 1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Flame-dry glassware and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 2. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. 3. Use a Milder Base: If applicable to your specific transformation, consider using a milder base such as K₂CO₃ or Cs₂CO₃, which can be less aggressive in promoting hydrolysis compared to stronger bases.[1] | Water present in the reaction mixture can hydrolyze the neopentyl glycol boronic ester back to the less stable 4-bromophenylboronic acid, which is prone to decomposition (protodeboronation).[1][2] |
| Suboptimal Water Content | 1. Controlled Addition of Water: For certain Suzuki-Miyaura catalytic systems, a small amount of water is beneficial or even necessary to facilitate the catalytic cycle.[1] If strictly anhydrous conditions are failing, consider adding a controlled amount of degassed water (e.g., as a co-solvent with dioxane or THF in a 4:1 to 10:1 ratio).[1][3] 2. Thoroughly Degas Solvents: If using a biphasic system with water, ensure both the organic solvent and water are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[2] | Water can aid in the dissolution of inorganic bases and participate in the transmetalation step of the catalytic cycle.[1] However, the optimal amount is substrate and catalyst-dependent. |
| Catalyst Inactivity or Decomposition | 1. Verify Catalyst Quality: Use a fresh or properly stored palladium catalyst. 2. Select an Appropriate Ligand: For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the oxidative addition step and stabilize the catalyst.[1] | The presence of water and oxygen can lead to the deactivation of the Pd(0) catalyst, hindering the reaction.[2] |
| Homocoupling of the Boronic Ester | 1. Ensure Efficient Purging with Inert Gas: Rigorously exclude oxygen from the reaction vessel. 2. Use Freshly Prepared or High-Purity Reagents: Impurities can sometimes promote side reactions. | Oxygen can promote the oxidative homocoupling of the boronic ester, leading to the formation of biphenyl byproducts and reduced yield of the desired cross-coupled product. |
Issue 2: Presence of Protodeboronation Byproduct (Bromobenzene)
| Possible Cause | Troubleshooting Steps | Rationale |
| Hydrolysis followed by Protodeboronation | 1. Strictly Anhydrous Conditions: As with low yield, the first step is to eliminate water from the reaction. 2. Use a More Stable Boron Reagent: If protodeboronation is a persistent issue, consider if the neopentyl glycol ester is sufficiently stable for your specific reaction conditions. While more stable than the boronic acid, highly forcing conditions might still lead to decomposition. 3. Lower Reaction Temperature: If the reaction kinetics allow, try running the reaction at a lower temperature to minimize the rate of decomposition.[1] | The C-B bond in the parent 4-bromophenylboronic acid (formed upon hydrolysis) can be cleaved in the presence of water and base, replacing the boronic acid moiety with a hydrogen atom.[1][4] |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to water compared to 4-bromophenylboronic acid?
A1: this compound, a neopentyl glycol boronic ester, is significantly more stable than its corresponding boronic acid.[4] The steric bulk of the neopentyl glycol protecting group provides kinetic stability against hydrolysis. This makes it easier to handle, purify by column chromatography, and store for longer periods. However, it is not completely inert to water and can undergo hydrolysis, especially under basic or acidic conditions and at elevated temperatures.
Q2: Is water always detrimental to Suzuki-Miyaura reactions with this compound?
A2: Not necessarily. While excess water can lead to hydrolysis and side reactions, a controlled amount of water can be beneficial in many Suzuki-Miyaura couplings.[1] Water can help dissolve inorganic bases like K₃PO₄ and Na₂CO₃, and it is believed to play a role in the transmetalation step of the catalytic cycle.[1] The key is to use a controlled amount of degassed water, often as a co-solvent with an organic solvent like dioxane or THF. For substrates that are highly sensitive to protodeboronation, strictly anhydrous conditions are recommended.[1]
Q3: How should I store this compound to prevent degradation?
A3: To ensure the longevity and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox) is ideal to protect it from atmospheric moisture.
Q4: Can I use this compound directly in a Suzuki-Miyaura reaction, or does it need to be converted to the boronic acid first?
A4: A key advantage of using the neopentyl glycol boronic ester is that it can often be used directly in the Suzuki-Miyaura reaction without prior deprotection. Mechanistic studies have shown that boronic esters can undergo transmetalation directly without needing to first hydrolyze to the boronic acid.[5]
Data Presentation
Table 1: Comparative Reactivity of Boron Reagents in a Model Suzuki-Miyaura Reaction
This table summarizes the relative reaction times for the formation of a cross-coupled product from different boron reagents, highlighting the trade-off between stability and reactivity.
| Boron Reagent | Relative Reaction Time (Approximate) | Key Characteristics |
| Arylboronic Acid | ~1.2 hours | Highly reactive but prone to decomposition (e.g., protodeboronation).[5] |
| Neopentyl Glycol Boronic Ester | ~0.3 hours | Good balance of reactivity and enhanced stability compared to the boronic acid. [5] |
| Pinacol Boronic Ester | ~5.5 hours | Very stable and commonly used, but can be less reactive than other esters.[5] |
Data is based on a specific kinetic study and relative times may vary depending on the specific substrates, catalyst, and reaction conditions.[5]
Experimental Protocols
Detailed Protocol for a General Suzuki-Miyaura Coupling using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or a mixture with water such as dioxane/H₂O 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent. Add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Hydrolysis of the boronic ester.
Caption: Suzuki-Miyaura experimental workflow.
Caption: Troubleshooting logic for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dehalogenation Byproducts with 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in their synthetic workflows. Our goal is to provide in-depth technical insights and practical, field-proven solutions to a common challenge encountered during its use in cross-coupling reactions: the formation of dehalogenation byproducts.
Introduction: The Role and Stability of this compound
This compound is a neopentyl glycol boronate ester derivative of 4-bromophenylboronic acid. Boronate esters, particularly those derived from neopentyl glycol or pinacol, are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. They are generally favored over their corresponding boronic acids due to their enhanced stability, which mitigates premature decomposition pathways like protodeboronation.[1] Despite this enhanced stability, side reactions can still occur, with dehalogenation of the aryl bromide being a persistent and often misunderstood issue. This guide will dissect the causes of this byproduct formation and provide robust troubleshooting strategies.
Part 1: Understanding the Dehalogenation Problem
This section addresses the fundamental questions surrounding the identity and mechanistic origins of the primary dehalogenation byproduct.
Q1: I am observing a significant byproduct with a mass corresponding to the loss of bromine and the gain of a hydrogen. What is this species and why does it form?
A: The byproduct you are observing is almost certainly 2-phenyl-5,5-dimethyl-1,3,2-dioxaborinane . This is the result of a hydrodehalogenation (or protodehalogenation) side reaction where the C-Br bond on your starting material is cleaved and replaced by a C-H bond.
The formation of this byproduct is problematic as it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a separation challenge during purification due to its similar polarity to other reaction components. The presence of this byproduct points to a competing reductive pathway that is out-competing the desired Suzuki-Miyaura catalytic cycle.
Q2: What are the primary mechanistic pathways that lead to hydrodehalogenation in my Suzuki-Miyaura reaction?
A: Hydrodehalogenation in the context of a Suzuki-Miyaura coupling is not a simple, single-pathway problem. It typically arises from one or more competing processes that interfere with the main catalytic cycle. The two most common mechanistic culprits are:
-
Direct Reduction by a Palladium-Hydride Species: The active Pd(0) catalyst can react with a proton source in the reaction mixture (e.g., trace water, alcohol, or even certain bases) to form a palladium-hydride (Pd-H) species. This highly reactive species can then undergo oxidative addition into the C-Br bond of your starting material, followed by reductive elimination to release the dehalogenated product and regenerate the Pd(0) catalyst.
-
Interference within the Primary Catalytic Cycle: After the initial, desired oxidative addition of this compound to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br complex is at a critical juncture. Ideally, it undergoes transmetalation with the activated boronate ester. However, if transmetalation is slow or inefficient, this intermediate can be intercepted by a proton source, leading to the undesired dehalogenated product.[2]
The diagram below illustrates the desired Suzuki-Miyaura pathway versus the competing hydrodehalogenation side reaction.
Part 2: Troubleshooting Guide - Minimizing Byproduct Formation
This section provides a structured, question-and-answer guide to systematically diagnose and resolve the issue of hydrodehalogenation.
Q3: My reaction shows over 20% dehalogenation. What is a logical workflow to troubleshoot this issue?
A: A systematic approach is crucial. Randomly changing parameters can obscure the root cause. We recommend following a logical troubleshooting workflow, starting with the most common and easily addressed factors.
Q4: How does my choice of palladium catalyst and ligand impact the formation of the dehalogenated byproduct?
A: This is one of the most critical factors. The ligands coordinated to the palladium center directly influence the rates of oxidative addition, transmetalation, and reductive elimination.
-
Expert Insight: The key is to select a ligand that accelerates the rate of transmetalation and subsequent reductive elimination to such an extent that the competing dehalogenation pathway cannot gain a foothold.
-
Recommendation: Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are highly effective at this. Ligands like XPhos, SPhos, or RuPhos promote the formation of a coordinatively unsaturated palladium complex that readily undergoes transmetalation.[3] If you are using older catalyst systems like Pd(PPh₃)₄, you are significantly more likely to observe dehalogenation, as the rate of transmetalation can be sluggish. Consider switching to a modern pre-catalyst such as an XPhos-Pd-G3 or G4 type.[3]
Q5: What is the role of the base, and how can it contribute to dehalogenation?
A: The base plays a crucial role in activating the boronate ester for transmetalation, typically by forming a more nucleophilic borate species.[4][5] However, the choice and handling of the base can inadvertently promote dehalogenation.
-
Causality:
-
Proton Source: Many inorganic bases are hygroscopic (e.g., K₂CO₃, Cs₂CO₃). If not properly dried or handled, they introduce water into the reaction, which serves as a proton source for dehalogenation.
-
Base Strength: An overly strong base can sometimes promote undesired side reactions. While a base is necessary, its primary role is to facilitate the formation of the borate.
-
-
Recommendation:
-
Always use freshly dried base. For example, bake K₃PO₄ or K₂CO₃ in a vacuum oven before use.
-
Consider using a milder base like potassium fluoride (KF) if your substrate is sensitive.
-
In many cases, K₃PO₄ is a good starting point as it is effective and generally less hygroscopic than carbonate bases.
-
Part 3: Data Summary & Protocols
Table 1: Influence of Reaction Parameters on Dehalogenation
The following table summarizes general trends observed in Suzuki-Miyaura couplings. Specific results will be substrate-dependent, but these principles provide a strong starting point for optimization.
| Parameter | Condition Favoring Desired Product | Condition Favoring Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich (e.g., XPhos, SPhos) | Less bulky, electron-poor (e.g., PPh₃) | Bulky ligands accelerate reductive elimination and sterically hinder side reactions. |
| Base | Anhydrous K₃PO₄, Cs₂CO₃ | Wet or overly strong bases (e.g., NaOH, KOH) | Minimizes proton source availability; strong hydroxidic bases can promote catalyst degradation.[4] |
| Solvent | Anhydrous Aprotic (Dioxane, Toluene, THF) | Protic or wet solvents (Ethanol, wet DMF) | The solvent is often the primary source of protons for the dehalogenation pathway. |
| Temperature | Lowest effective temperature | Prolonged heating at high temperatures | Higher temperatures can increase the rate of side reactions relative to the desired coupling. |
Protocol 1: General Procedure for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling
This protocol is a self-validating system designed to minimize common sources of dehalogenation.
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
- Use a high-purity, anhydrous solvent (e.g., dioxane or toluene) from a freshly opened bottle or a solvent purification system.
- Use a modern palladium pre-catalyst (e.g., XPhos Pd G3) and a bulky phosphine ligand (e.g., XPhos).
- Ensure the base (e.g., K₃PO₄) is finely ground and dried under vacuum at >150°C for at least 4 hours.
2. Reaction Assembly (under inert atmosphere):
- To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (1.1 equiv), and the dried base (2.0-3.0 equiv).
- In a separate vial, weigh the palladium pre-catalyst (1-2 mol%) and ligand (2-4 mol%).
- Evacuate and backfill the Schlenk flask with inert gas (e.g., Argon) three times.
- Add the catalyst/ligand mixture to the flask against a positive pressure of inert gas.
- Add the anhydrous solvent via syringe.
3. Degassing and Reaction Execution:
- Subject the heterogeneous mixture to three cycles of "freeze-pump-thaw" or sparge with argon for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can lead to homocoupling byproducts and catalyst degradation.[6]
- After degassing, heat the reaction to the desired temperature (e.g., 80-100°C) with vigorous stirring.
- Monitor the reaction by TLC or LC-MS. Aim for the shortest reaction time necessary for full conversion of the limiting reagent to minimize byproduct formation.
4. Work-up and Analysis:
- Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
- Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Analyze the crude product by ¹H NMR and GC-MS to quantify the ratio of desired product to the dehalogenated byproduct.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of Neopentyl Glycol Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of byproducts from neopentyl glycol (NPG) reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a neopentyl glycol reaction mixture?
A1: The synthesis of neopentyl glycol, typically through the aldol condensation of isobutyraldehyde and formaldehyde followed by hydrogenation, can result in several byproducts.[1][2] These can be broadly categorized as:
-
Unreacted Starting Materials: Isobutyraldehyde and formaldehyde.[3]
-
Side-Reaction Products: These include hydroxypivaldehyde dimer, other oligomers, and esters such as neopentyl glycol monoformate and neopentyl glycol monoisobutyrate.[3][4]
-
Catalyst Residues: Traces of the catalyst used in the synthesis may remain in the reaction mixture.[3]
Q2: My final neopentyl glycol product has a strong, pungent odor. What is the cause and how can I remove it?
A2: A persistent pungent odor in purified NPG is most likely due to the presence of residual unreacted isobutyraldehyde.[5] To remove this impurity, consider the following methods:
-
Enhanced Distillation: Utilize vacuum distillation to more effectively separate the low-boiling isobutyraldehyde from the NPG. A distillation column with multiple trays or packing material can significantly improve separation efficiency.[3]
-
Adsorption: Passing the NPG solution through a column packed with activated carbon can effectively adsorb organic impurities like isobutyraldehyde that contribute to the odor.[3]
Q3: I am observing thermal decomposition of my neopentyl glycol during distillation. How can I prevent this?
A3: Neopentyl glycol has a boiling point of approximately 208-210 °C at atmospheric pressure and can be susceptible to thermal decomposition, especially in the presence of basic metal salts.[3][5] To prevent degradation, the following techniques are recommended:
-
Vacuum Distillation: This is the most common method to lower the boiling point of NPG, thereby minimizing thermal stress and preventing the formation of new impurities.[3][5]
-
Wiped-Film Evaporation: This technique is particularly useful for separating NPG from non-volatile residues like caustic salts at lower temperatures (130°C to 180°C) and reduced pressures (10 mmHg to 100 mmHg).[4][5]
Q4: My neopentyl glycol has low purity after crystallization from water. How can I improve this?
A4: While water is a common solvent for NPG crystallization, some impurities may co-crystallize, leading to lower purity.[3] To enhance the purity of the crystalline product:
-
Solvent Combination: Employing a mixture of an organic solvent, such as methanol or ethanol, with water can improve purification by altering the solubility of the impurities.[3][5]
-
Controlled Cooling: A slow cooling rate during crystallization promotes the formation of purer crystals, as impurities are more likely to remain in the mother liquor.[5]
-
Washing: After separating the crystals by filtration or centrifugation, wash them with a small amount of cold, pure solvent to remove any residual impurities adhering to the crystal surface.[3][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of neopentyl glycol.
Problem 1: Co-elution of an impurity with the product during column chromatography.
-
Probable Cause: The co-eluting species is likely a polar byproduct with a polarity similar to neopentyl glycol, such as a hydroxypivaldehyde dimer or other oligomers.[5]
-
Solutions:
-
Modify the Solvent System: In normal-phase chromatography (e.g., silica gel), try a more polar solvent system or a shallower gradient to improve separation.
-
Derivatization: If separation is challenging, consider derivatizing the crude mixture to alter the polarity of the NPG or the impurity.
-
Alternative Purification Technique: If column chromatography is ineffective, consider other purification methods like distillation or crystallization.
-
Problem 2: Low yield of neopentyl glycol after purification.
-
Probable Cause: This could be due to product loss during multiple purification steps or decomposition during heating.
-
Solutions:
-
Optimize Purification Steps: Minimize the number of transfers and extractions. Ensure that the chosen purification method is suitable for the scale of your reaction.
-
Prevent Decomposition: As mentioned in the FAQs, use vacuum distillation or wiped-film evaporation to avoid thermal degradation of NPG.
-
Data Presentation
While direct comparative studies on the efficiency of different purification methods for neopentyl glycol are not extensively available in the public domain, the following tables summarize the achievable purity and key parameters for the most common techniques based on available literature.
Table 1: Achievable Purity of Neopentyl Glycol with Different Purification Methods
| Purification Method | Reported Purity | Source(s) |
| Distillation (Vacuum) | >98% | [6] |
| Crystallization | >98% | [1] |
| Extraction followed by Distillation | >98% | [6][7] |
Table 2: Key Experimental Parameters for Neopentyl Glycol Purification
| Purification Method | Key Parameters | Typical Values/Conditions | Source(s) |
| Vacuum Distillation | Pressure | 10 - 100 mmHg | [4] |
| Temperature | 130 - 180 °C (jacket temperature) | [4] | |
| Crystallization | Solvent(s) | Water, Methanol/Water, Ethanol/Water | [3][5] |
| Process | Slow cooling of a saturated solution | [5] | |
| Adsorption | Adsorbent | Activated Carbon | [3] |
| Process | Column chromatography or batch treatment | [3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To separate neopentyl glycol from both lower and higher boiling point impurities.
Materials:
-
Crude neopentyl glycol reaction mixture
-
Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude neopentyl glycol mixture and a stir bar into the distillation flask.
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.
-
Collect the initial fraction, which will contain low-boiling impurities such as unreacted isobutyraldehyde and formaldehyde.
-
As the temperature rises, the pure neopentyl glycol will begin to distill. Collect the NPG fraction at its boiling point under the applied vacuum.
-
Higher-boiling impurities will remain in the distillation flask.
-
After collecting the NPG fraction, cool the system to room temperature before releasing the vacuum.
Protocol 2: Purification by Crystallization
Objective: To purify neopentyl glycol by separating it from soluble impurities.
Materials:
-
Crude neopentyl glycol
-
Appropriate solvent or solvent mixture (e.g., water, methanol/water)
-
Beaker or flask
-
Heating plate with stirring capability
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Cold solvent for washing
Procedure:
-
In a beaker or flask, dissolve the crude neopentyl glycol in a minimal amount of the chosen solvent at an elevated temperature with stirring to create a saturated solution.
-
Once the NPG is completely dissolved, remove the heat source and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can further cool the solution in an ice bath.
-
As the solution cools, neopentyl glycol crystals will precipitate.
-
Separate the crystals from the mother liquor by filtration.
-
Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the purified neopentyl glycol crystals, for example, in a vacuum oven at a temperature below its melting point.
Mandatory Visualization
Below are diagrams illustrating the logical workflow for troubleshooting common issues in neopentyl glycol purification.
Caption: Troubleshooting workflow for NPG purification.
Caption: Decision tree for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. US20160031775A1 - System And Method For Producing Neopentyl Glycol - Google Patents [patents.google.com]
- 3. koyonchem.com [koyonchem.com]
- 4. US4935555A - Purification of neopentyl glycol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0935594B1 - Process for the continuous production of neopentyl glycol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki-Miyaura cross-coupling reactions utilizing 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound (a neopentyl glycol boronic ester) over the corresponding boronic acid?
A1: Neopentyl glycol boronic esters, such as this compound, offer several advantages over their boronic acid counterparts. They exhibit greater stability, which helps to prevent common side reactions like protodeboronation (cleavage of the C-B bond).[1] This increased stability can lead to more consistent and reproducible results, especially in complex reaction mixtures or during scale-up. Additionally, these esters are often easier to purify and handle due to their crystalline nature and reduced polarity.[1]
Q2: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A2: When encountering low yields, a systematic check of your reagents and reaction setup is crucial. Key areas to investigate include:
-
Reagent Quality: Ensure the purity of your aryl halide, base, and solvents. The neopentyl glycol boronic ester should be of high purity, as impurities can interfere with the catalytic cycle.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Use fresh or properly stored catalyst and ligand. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being effective for challenging couplings.[3][4]
-
Inert Atmosphere: The Suzuki-Miyaura reaction is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic ester.[2] Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[5]
-
Base Selection and Purity: The base is essential for the transmetalation step, but an inappropriate choice can lead to side reactions or decomposition of starting materials.[6] Ensure the base is of high purity and finely powdered for solid bases.
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A3: Common side reactions in Suzuki couplings with boronic esters include:
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic ester. This is often caused by the presence of oxygen in the reaction mixture.[1] To minimize this, ensure thorough degassing of all solvents and the reaction mixture.
-
Protodeboronation: The replacement of the boronic ester group with a hydrogen atom. While neopentyl glycol esters are more stable than boronic acids, this can still occur, particularly in the presence of strong bases and water.[7] Using anhydrous conditions or a milder base can help mitigate this.
-
Dehalogenation: The removal of the halogen from your aryl halide starting material is another possible side reaction.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable. Buchwald-type ligands and their corresponding pre-catalysts are often effective.[3][4] |
| Inappropriate Base | The choice of base is crucial. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[6] |
| Low Reaction Temperature | Suzuki reactions often require elevated temperatures to proceed at a reasonable rate. Cautiously increase the reaction temperature, monitoring for potential decomposition of starting materials or products. |
| Poor Solubility | Ensure that all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and water is commonly used.[8] |
Problem 2: Starting Material is Consumed, but the Desired Product Yield is Low
| Possible Cause | Troubleshooting Action |
| Protodeboronation | This is a common side reaction where the boronic ester is converted to an arene. To minimize this, consider using anhydrous solvents and a non-aqueous base like potassium trimethylsilanolate (TMSOK).[9] Alternatively, using a milder base like KF can also be beneficial. |
| Homocoupling | The self-coupling of the boronic ester is often promoted by oxygen. Ensure rigorous exclusion of air by using proper inert atmosphere techniques (e.g., freeze-pump-thaw cycles for solvents).[1] |
| Catalyst Decomposition | The palladium catalyst can decompose to form inactive palladium black, especially at high temperatures. Ensure the ligand is present in a sufficient ratio to stabilize the catalyst. |
| Product Inhibition | In some cases, the product of the reaction can inhibit the catalyst. If the reaction stalls, it may be necessary to use a higher catalyst loading or a more active catalyst system. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes a range of conditions that can be screened to optimize the Suzuki coupling of this compound with an aryl halide. The yields are hypothetical and serve as a guide for an optimization study.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 90 | 8 | 85 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 16 | 70 |
| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | DMF/H₂O (10:1) | 110 | 6 | 92 |
| 5 | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ (3) | t-BuOH/H₂O (3:1) | 85 | 10 | 88 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 5:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, the aryl halide, and the base.
-
Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Monitoring Suzuki-Miyaura Coupling Reactions of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the Suzuki-Miyaura cross-coupling reaction involving 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of a Suzuki-Miyaura coupling reaction?
A1: The most common techniques for monitoring the progress of Suzuki-Miyaura coupling reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] Each method offers distinct advantages in terms of speed, quantitative accuracy, and the level of structural information provided.
Q2: How can I quickly check if my reaction is proceeding using TLC?
A2: TLC is a fast and cost-effective method to qualitatively assess reaction progress.[3] Spot the reaction mixture on a TLC plate alongside your starting materials (this compound and your coupling partner). The disappearance of the starting material spots and the appearance of a new spot for the product indicate that the reaction is proceeding. The use of a UV lamp (254 nm) is typically used for visualization.[3]
Q3: Are there specific stains to visualize the boronic ester starting material on a TLC plate?
A3: Yes, visualizing boronic acids and their esters on TLC can be challenging as they may not be strongly UV-active. A selective and sensitive method involves dipping the TLC plate in an alizarin solution.[5][6][7] Under UV light (366 nm), the boronic ester will appear as a bright yellow fluorescent spot, allowing for clear identification and monitoring of its consumption.[5][6] Another colorimetric staining method uses curcumin, which forms a red-colored complex with boron-containing compounds.[8]
Q4: When should I choose HPLC/UPLC or GC over TLC for reaction monitoring?
A4: HPLC/UPLC and GC are preferred for quantitative analysis, offering high resolution and sensitivity to monitor the consumption of reactants and the formation of products and byproducts.[1] These techniques are ideal for reaction optimization, kinetic studies, and when accurate determination of conversion and yield is required.[1][9] Mass spectrometry (MS) can be coupled with these techniques (LC-MS or GC-MS) for definitive peak identification.
Q5: Can I monitor the reaction in real-time without taking samples?
A5: Yes, in-situ monitoring techniques such as NMR spectroscopy and Raman spectroscopy allow for real-time tracking of the reaction without the need for sampling and quenching.[4][10][11] This provides detailed kinetic data and insights into the reaction mechanism.[9] Benchtop NMR spectrometers have made this technique more accessible for routine laboratory use.[4]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient. Test the catalyst on a known, reliable Suzuki reaction. Consider using modern, air-stable precatalysts like Buchwald G3/G4 palladacycles.[12] |
| Poor Reagent Quality | Boronic esters can degrade. Check the purity of your this compound via NMR. Ensure your aryl halide partner is pure. |
| Inadequate Degassing | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[13] Ensure the solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[12] |
| Incorrect Base or Solvent | The choice of base and solvent is critical. Ensure they are appropriate for your specific substrates and are of high purity (e.g., anhydrous solvents if required).[14][15] |
Experimental Protocols & Data Presentation
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is a powerful technique for quantitative analysis of reaction mixtures.[1]
Methodology:
-
Reaction Sampling and Quenching: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This solution can also contain an internal standard for improved quantification.[1]
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
HPLC Conditions (Representative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both reactants and products show significant absorbance (e.g., 254 nm).[1]
-
-
Data Analysis: Identify peaks corresponding to starting materials and the product based on retention times determined from injecting pure standards. Integrate the peak areas to calculate the percentage conversion of the limiting reagent and the formation of the product.[1]
Representative HPLC Data:
| Reaction Time (minutes) | This compound Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 30 | 45 | 43 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
Caption: Representative kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC.[1]
Thin-Layer Chromatography (TLC) Monitoring with Staining
TLC offers a rapid, qualitative assessment of the reaction progress.[3]
Methodology:
-
TLC Plate Preparation: Use silica gel 60 F254 plates.[3]
-
Spotting: At various time points, take a small sample from the reaction mixture with a capillary tube and spot it on the TLC plate. Also spot the starting materials as references.
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization:
-
UV Light: Observe the plate under a UV lamp at 254 nm to see UV-active spots.[3]
-
Alizarin Staining (for Boronic Ester): Briefly dip the dried TLC plate into a 1 mM solution of alizarin in acetone. Allow it to dry. Observe the plate under a 366 nm UV lamp. The boronic ester will appear as a yellow-orange fluorescent spot.[5]
-
Representative TLC Data:
| Compound | Rf Value (Hexane:EtOAc 4:1) | Visualization |
| This compound | 0.6 | UV (254 nm), Alizarin Stain (366 nm) |
| Aryl Halide Partner | 0.7 | UV (254 nm) |
| Coupled Product | 0.4 | UV (254 nm) |
Caption: Representative Rf values for reactants and product in a Suzuki-Miyaura coupling.
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling reactions.[12]
Caption: General experimental workflow for monitoring a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. azom.com [azom.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
troubleshooting low conversion in Suzuki coupling of neopentyl glycol boronates
Technical Support Center: Suzuki Coupling of Neopentyl Glycol Boronates
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving neopentyl glycol boronates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a neopentyl glycol boronate showing low or no conversion?
A1: Low conversion in Suzuki couplings with neopentyl glycol boronates can stem from several factors. The most common issues include:
-
Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical. While traditional inorganic bases can be used, anhydrous, homogeneous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) have been shown to be highly effective.[1][2] However, an excess of TMSOK (>2.0 equivalents) can cause the reaction to stall.[1]
-
Presence of Water: Neopentyl glycol boronates are more stable than the corresponding boronic acids but can still be susceptible to hydrolysis.[1] Anhydrous reaction conditions are often crucial to prevent protodeboronation, a major side reaction where the boronate group is replaced by a hydrogen atom.[3][4]
-
Catalyst and Ligand Issues: The palladium catalyst and phosphine ligands can degrade if not handled and stored properly under an inert atmosphere.[4] For sterically hindered substrates, standard ligands like triphenylphosphine may be ineffective, necessitating the use of bulkier, more electron-rich ligands.
-
Poor Solubility of Reagents: All reaction components must be adequately dissolved for the reaction to proceed efficiently. If your starting materials are not dissolving, a change of solvent may be necessary.[5]
-
Reaction Temperature and Time: Sterically hindered substrates may require higher temperatures to overcome the activation energy barrier. Conversely, prolonged reaction times at elevated temperatures can lead to catalyst decomposition or side reactions.[4]
Q2: What is the optimal base for the Suzuki coupling of neopentyl glycol boronates?
A2: For anhydrous, homogeneous Suzuki-Miyaura cross-coupling of neopentyl glycol boronates, potassium trimethylsilanolate (TMSOK) is a highly effective base.[1][2] It is soluble in organic solvents, allowing the reaction to proceed in a single phase. Other bases like potassium tert-butoxide and sodium tert-amylate have been found to be less effective under these conditions.[1] For reactions where anhydrous conditions are not strictly necessary, common bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) can also be employed.[5][6][7]
Q3: My reaction stalls at low conversion when using TMSOK as the base. What could be the cause?
A3: A key finding is that an excess of potassium trimethylsilanolate (TMSOK) can inhibit the reaction, leading to stalling at low conversion.[2] To circumvent this, a portion-wise addition of the base is recommended, especially for challenging couplings involving hindered or electronically deactivated partners.[1]
Q4: How can I minimize protodeboronation when using neopentyl glycol boronates?
A4: While neopentyl glycol boronates are more stable than boronic acids, protodeboronation can still occur.[3] To minimize this side reaction:
-
Employ Anhydrous Conditions: The absence of water is the most critical factor in preventing protodeboronation.[1][4]
-
Use a Non-Aqueous Base System: Pairing your neopentyl glycol boronate with a base like TMSOK in an anhydrous solvent like THF can significantly reduce protodeboronation.
-
Optimize Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can help minimize this side reaction.[4]
Q5: Are neopentyl glycol boronates suitable for sterically hindered couplings?
A5: Yes, neopentyl glycol boronates can be effective coupling partners in sterically demanding Suzuki reactions. Their increased stability compared to boronic acids can be advantageous in these challenging transformations.[8] Success in such couplings often relies on the use of specialized bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and potentially higher reaction temperatures.[9][10]
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion issues.
Logical Troubleshooting Workflow
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Data Presentation
Table 1: Relative Rates of Transmetalation for Various Boron Reagents
The transmetalation step is often rate-limiting in the Suzuki-Miyaura catalytic cycle. The structure of the boronate ester significantly influences this step.
| Entry | Boron Reagent Type | R Group | Relative Rate of Transmetalation | Reference |
| 1 | Boronic Acid | 4-fluorophenyl | 1.00 | [11] |
| 2 | Pinacol Boronate | 4-fluorophenyl | ~0.22 | [12] |
| 3 | Neopentyl Glycol Boronate | 4-fluorophenyl | ~3.33 | [12] |
| 4 | Ethylene Glycol Boronate | 4-fluorophenyl | ~23.0 | [12] |
Note: Relative rates are estimated from reaction times and kinetic studies. The data indicates that neopentyl glycol boronates can exhibit faster transmetalation rates than the corresponding boronic acid and significantly faster rates than pinacol boronates under certain conditions.
Table 2: Effect of Base Stoichiometry on Yield
This table illustrates the impact of potassium trimethylsilanolate (TMSOK) stoichiometry on the reaction yield.
| Entry | Boron Reagent | Base | Equivalents of Base | Yield (%) |
| 1 | Neopentyl Glycol Boronate | TMSOK | 1.4 | >95 |
| 2 | Neopentyl Glycol Boronate | TMSOK | 2.0 | <10 (stalled) |
| 3 | Neopentyl Glycol Boronate | TMSOK | 3.0 | <10 (stalled) |
Data adapted from studies by Denmark et al., highlighting the inhibitory effect of excess TMSOK.[2]
Experimental Protocols
Protocol 1: Anhydrous, Homogeneous Suzuki-Miyaura Coupling Using Neopentyl Glycol Boronate and TMSOK
This protocol is based on the work of Denmark and colleagues and is suitable for a wide range of substrates, including those that are sterically or electronically challenging.[1][13]
Materials:
-
Aryl/vinyl halide (1.0 equiv)
-
Neopentyl glycol boronate (1.2 equiv)
-
Palladium precatalyst (e.g., Pd-P(t-Bu)₃-G3, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide, neopentyl glycol boronate, and palladium precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe to the desired concentration (typically 0.1-0.5 M).
-
Base Preparation and Addition: In a separate flask or vial inside a glovebox, weigh the TMSOK. Dissolve it in a minimal amount of anhydrous THF.
-
Reaction Execution: Add the TMSOK solution to the reaction mixture dropwise over 15 minutes at room temperature. The reaction is often exothermic.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are often complete in less than an hour.[14]
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Understated Workhorse: A Head-to-Head Comparison of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane and its Pinacol Ester Analogue in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to Boronic Ester Selection
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a titan, foundational to modern synthetic chemistry and drug development. The choice of the organoboron reagent is a critical parameter dictating the efficiency, robustness, and scalability of this transformation. While pinacol (Bpin) boronic esters have become the ubiquitous choice for their exceptional stability and ease of handling, their neopentyl glycol-derived counterparts, such as 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Bneo), offer compelling, often overlooked, advantages in reactivity.
This guide provides an in-depth, objective comparison of these two boronic esters, moving beyond anecdotal laboratory wisdom to present supporting experimental data. We will explore the nuances of their stability, reactivity in the crucial transmetalation step, and practical considerations in their synthesis and purification, empowering researchers to make more informed decisions for their specific synthetic challenges.
At a Glance: The Structural and Performance Trade-Offs
The fundamental difference between this compound and its pinacol analogue, 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, lies in the diol protecting group. This seemingly minor structural change—a six-membered dioxaborinane ring from neopentyl glycol versus a five-membered dioxaborolane ring from pinacol—has profound implications for the reagent's performance.
| Feature | This compound (Bneo) | 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) |
| Structure | Six-membered ring | Five-membered ring |
| Stability | Generally good, but can be less hydrolytically stable than Bpin. | Excellent hydrolytic and shelf stability.[1] |
| Reactivity | Often exhibits significantly faster transmetalation rates.[2] | Generally lower reactivity compared to Bneo.[2] |
| Purification | Can be purified by chromatography or recrystallization.[3] | Readily purified by chromatography or recrystallization. |
| Common Usage | Less common, but advantageous for challenging couplings. | The "gold standard" and most widely used boronic ester.[4] |
The Heart of the Matter: Transmetalation Kinetics
The rate-determining step in many Suzuki-Miyaura catalytic cycles is the transmetalation of the organic group from boron to the palladium center. It is here that the structural differences between Bneo and Bpin manifest most dramatically. Groundbreaking kinetic studies by Denmark and colleagues have elucidated that boronic esters can and do transmetalate directly without prior hydrolysis to the boronic acid.[2] Their work revealed that electron-rich esters, such as those derived from neopentyl glycol, lead to increased rates of transmetalation compared to the corresponding boronic acid.[2]
In a direct comparison of the rates of formation of the cross-coupled product from a palladium complex, the neopentyl boronic ester demonstrated a significantly faster reaction time than the pinacol ester.[2]
| Boronic Ester | Approximate Reaction Time (h) |
| Neopentyl Glycol Ester | ~0.3 |
| Pinacol Ester | ~5.5 |
| Data adapted from kinetic studies on the transmetalation of 4-fluorophenylboronic esters with a dimeric palladium complex.[2] |
This dramatic rate enhancement with the neopentyl glycol ester is attributed to a combination of electronic and steric factors. The six-membered ring of the dioxaborinane is conformationally more flexible than the five-membered dioxaborolane ring of the pinacol ester. This flexibility may facilitate the formation of the pre-transmetalation intermediate where the boron reagent coordinates to the palladium complex.[2]
Experimental Protocols
I. Synthesis of Boronic Esters
The synthesis of both boronic esters is straightforward, typically involving the condensation of 4-bromophenylboronic acid with the corresponding diol.
A. Synthesis of this compound (Bneo)
This procedure is adapted from a general method for the synthesis of neopentyl glycol arylboronic esters.[4]
Workflow for Bneo Synthesis
Caption: Workflow for the synthesis of the neopentyl glycol boronic ester.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-bromophenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and a suitable solvent such as toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel.
B. Synthesis of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin)
This protocol is based on a reported synthesis.
Step-by-Step Protocol:
-
In a flask, suspend 4-bromophenylboronic acid (1.0 eq) in acetonitrile at room temperature.
-
Add pinacol (1.02 eq) to the suspension and stir the mixture for approximately 1.5 hours, or until a clear solution is obtained.
-
Remove the solvent under vacuum at 30-35°C to yield the crude product, which is often obtained in high purity as a solid.
-
If necessary, the product can be further purified by recrystallization.
II. Comparative Suzuki-Miyaura Coupling
To objectively compare the performance of the two boronic esters, a standardized Suzuki-Miyaura coupling reaction can be performed.
Workflow for Comparative Suzuki-Miyaura Coupling
Caption: Experimental design for comparing Bneo and Bpin performance.
Representative Protocol:
-
In two separate reaction vessels, charge 4-iodotoluene (1.0 eq), the respective boronic ester (Bneo or Bpin, 1.2 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 eq).
-
Add a degassed solvent mixture, such as toluene and water (4:1).
-
Heat both reaction mixtures to 80°C under an inert atmosphere.
-
Monitor the reactions by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS to determine the consumption of starting material and the formation of the product, 4-methyl-4'-bromobiphenyl.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the crude product via column chromatography.
Mechanistic Insights: Why Neopentyl Glycol Esters Can Outperform
The Suzuki-Miyaura catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of boronic ester directly influences the transmetalation step.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
The prevailing mechanism involves the formation of a boronate complex by the reaction of the boronic ester with a base (e.g., hydroxide or alkoxide). This negatively charged, tetracoordinate boron species is more nucleophilic and readily transmetalates its organic group to the palladium(II) center.[2] The faster kinetics observed with neopentyl glycol esters suggest that they either form this active boronate species more readily or that the resulting complex is sterically and electronically more disposed to react with the palladium intermediate.[2]
Conclusion and Recommendations
For the majority of routine Suzuki-Miyaura couplings, the exceptional stability and ease of handling of pinacol boronic esters make them the pragmatic and reliable choice. They are commercially available in a vast array and are generally robust to a wide range of reaction conditions and purification techniques.
However, for challenging Suzuki-Miyaura couplings—such as those involving sterically hindered substrates, less reactive coupling partners, or when reaction time is a critical factor—this compound and other neopentyl glycol boronic esters represent a powerful, yet underutilized, alternative. The kinetic data strongly supports their potential for significantly accelerating the rate-limiting transmetalation step. Researchers and process chemists should consider neopentyl glycol boronic esters as a key tool in their optimization toolkit, particularly when standard pinacol esters deliver sluggish or low-yielding results. The straightforward synthesis of these reagents further enhances their appeal as a strategic alternative to the ubiquitous pinacol esters.
References
Kinetic Performance of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated systems prevalent in pharmaceuticals and functional materials. The choice of the boron reagent is critical, influencing reaction efficiency, stability, and kinetics. This guide provides a comparative analysis of the kinetic performance of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, against other commonly employed boronic acid derivatives in the Suzuki-Miyaura coupling.
While specific kinetic data for this compound is not extensively available in the public domain, valuable insights can be drawn from studies on closely related aryl neopentylglycolboronates. Research indicates that the structure of the boronic ester plays a significant role in the transmetalation step, which is often rate-determining in the Suzuki-Miyaura catalytic cycle.
Comparative Kinetic Data of Boronic Acid Derivatives
Kinetic studies on the transmetalation step for various 4-fluorophenylboronic acid derivatives offer a valuable comparison point. The data reveals that electron-rich esters, such as neopentyl glycol esters, can exhibit enhanced reaction rates compared to the corresponding boronic acid. Conversely, sterically hindered esters like pinacol esters may show slower reaction rates.
| Boron Reagent (4-Fluorophenyl derivative) | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| Boronic Acid | 5.78 ± 0.13 | 1.00 |
| Neopentyl Glycol Ester | ~0.3 h (reaction time) | ~4x slower than boronic acid |
| Pinacol Ester | ~5.5 h (reaction time) | ~29x slower than boronic acid |
| Glycol Ester | 133 ± 7.0 | 23.0 |
| Catechol Ester | 24.9 ± 0.50 | 4.31 |
| Boroxine | 53.9 ± 0.07 | 9.33 |
*Note: For neopentyl glycol and pinacol esters, sigmoidal kinetic profiles were observed, preventing the calculation of a precise first-order rate constant. Relative rates are estimated based on reaction times.[1]
These findings suggest that while neopentyl glycol esters like this compound offer advantages in terms of stability and ease of handling, their reactivity in the transmetalation step may be slower compared to the parent boronic acid or other less sterically hindered esters under certain conditions. However, it is important to note that reaction kinetics are highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system used.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic ester plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reproducible kinetic data. The following outlines a general workflow for a kinetic study of a Suzuki-Miyaura coupling reaction.
General Procedure for Kinetic Analysis
-
Preparation of Reactants and Catalyst: All reagents, solvents, and the palladium catalyst are rigorously purified and degassed to remove oxygen and water, which can interfere with the reaction.
-
Reaction Setup: The reaction is typically carried out in a temperature-controlled vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation of Reaction: The palladium catalyst and ligand are pre-mixed in the solvent. The aryl halide and the boronic ester, along with the base, are then added to initiate the reaction.
-
Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching and Analysis: The reaction in the aliquots is quenched, and the samples are analyzed by a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy, to determine the concentration of reactants and products over time.
-
Data Analysis: The concentration data is then used to determine the reaction rate and calculate kinetic parameters such as the rate constant (k), turnover number (TON), and turnover frequency (TOF).
Caption: A typical experimental workflow for kinetic studies of Suzuki coupling.
Conclusion
This compound, as a neopentyl glycol boronic ester, offers a stable and easy-to-handle alternative to the corresponding boronic acid for Suzuki-Miyaura coupling reactions. While kinetic data on this specific molecule is limited, studies on analogous compounds suggest that while it may exhibit a slower rate of transmetalation compared to less hindered esters or the parent boronic acid, its enhanced stability can be a significant advantage in complex syntheses. The choice of boron reagent will ultimately depend on a balance between desired reaction kinetics and the practical requirements of stability and handling for a given synthetic target. Further kinetic studies under various catalytic conditions are warranted to fully elucidate the performance of this compound in this fundamentally important reaction.
References
A Comparative Guide to Alternatives for 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate building blocks is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, relies on the use of boronic acids and their derivatives. This guide provides an objective comparison of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (a neopentyl glycol boronate ester) with its principal alternatives: 4-bromophenylboronic acid, its pinacol ester derivative, and its MIDA (N-methyliminodiacetic acid) ester derivative. This comparison is supported by experimental data to aid in the rational selection of reagents for optimal performance in cross-coupling reactions.
Executive Summary: A Trade-off Between Reactivity and Stability
The choice between a free boronic acid and its ester derivatives for a Suzuki-Miyaura coupling hinges on a critical balance between reactivity and stability. Generally, boronic acids are more reactive, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability, with boronic acids being susceptible to decomposition pathways like protodeboronation and oxidation.[1]
Conversely, boronate esters, such as the neopentyl and pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store.[1][3][4] This stability is particularly advantageous in multi-step syntheses. MIDA boronates represent a further advancement, offering exceptional stability and allowing for slow-release of the boronic acid under specific basic conditions. The trade-off for this increased stability is often a decrease in reactivity compared to the parent boronic acid.[3]
Comparative Performance in Suzuki-Miyaura Coupling
To provide a quantitative comparison, the following table summarizes the performance of 4-bromophenylboronic acid and its neopentyl, pinacol, and MIDA ester derivatives in Suzuki-Miyaura cross-coupling reactions with a common coupling partner. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. Therefore, the data presented here is compiled from various sources, and the reaction conditions should be considered when interpreting the results.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromophenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 3-5 | 92 | [5] |
| This compound | Aryl halide | Pd catalyst/AntPhos | TMSOK | - | - | <1 | Good to Excellent | [6] |
| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Aryl halide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | [1] |
| 4-Bromophenylboronic acid MIDA ester | 2-Bromobenzonitrile | Pd(dtbpf)Cl₂ | Et₃N | Water | RT | 24 | 92 | [7] |
Note: The yields and reaction conditions are indicative and can vary depending on the specific substrates and catalyst system used.
Key Differences and Considerations
-
4-Bromophenylboronic Acid: As the parent compound, it is often the most reactive but also the least stable. Its propensity for dehydration to form boroxines and for protodeboronation can lead to lower yields and the need for careful handling and storage.
-
This compound (Neopentyl Ester): This ester offers a good balance of stability and reactivity. Kinetic studies have shown that electron-rich esters like the neopentyl derivative can lead to increased rates of transmetalation compared to the free boronic acid.
-
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester): A widely used alternative, the pinacol ester is known for its high stability and ease of handling. However, it can be less reactive than the free boronic acid, sometimes requiring longer reaction times or more forcing conditions.[3]
-
4-Bromophenylboronic acid MIDA Ester: This derivative provides the highest stability, being generally unreactive until the MIDA ligand is cleaved under basic conditions to slowly release the boronic acid. This property can be advantageous in complex syntheses where the boronic acid might otherwise decompose or react prematurely.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the different 4-bromophenyl boronic acid derivatives.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a reaction vessel is added the aryl halide (1.0 equiv), the 4-bromophenyl boronic acid derivative (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., dioxane, toluene, DMF, often with a small amount of water) is added. The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Application in Drug Discovery: Targeting the JNK Signaling Pathway
The 4-bromophenyl moiety is a common structural motif in many biologically active molecules, including kinase inhibitors. One such target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and specifically the c-Jun N-terminal Kinase (JNK) pathway, which is implicated in various cellular processes including apoptosis, inflammation, and cell proliferation.[8][9] MAP4K4 is an upstream kinase that activates the JNK pathway.[7] Inhibitors of MAP4K4 have shown therapeutic potential in various diseases.
The synthesis of potent and selective MAP4K4 inhibitors, such as PF-06260933, often utilizes Suzuki-Miyaura cross-coupling to introduce the key biaryl scaffold.[10] In the case of PF-06260933, a substituted aminopyridine is coupled with a substituted aryl boronic acid derivative, which could be a 4-bromophenyl boronic acid analog.
Below are diagrams illustrating a typical Suzuki-Miyaura experimental workflow and the JNK signaling pathway, highlighting the role of MAP4K4.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The JNK signaling pathway and the inhibitory action of a MAP4K4 inhibitor.
Conclusion
The choice of a 4-bromophenyl boronic acid derivative for Suzuki-Miyaura cross-coupling reactions is a nuanced decision that requires careful consideration of the specific synthetic context. While 4-bromophenylboronic acid offers the highest reactivity, its instability can be a significant drawback. The neopentyl and pinacol esters provide a more stable and user-friendly alternative, with the neopentyl ester potentially offering faster reaction kinetics. For applications requiring maximum stability and controlled reactivity, the MIDA ester is an excellent choice. By understanding the trade-offs between reactivity and stability, and by considering the specific demands of their synthetic targets, researchers can select the optimal reagent to achieve their desired outcomes efficiently and reliably.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. medkoo.com [medkoo.com]
- 6. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MAP4K4/JNK Signaling Pathway Stimulates Proliferation and Suppresses Apoptosis of Human Spermatogonial Stem Cells and Lower Level of MAP4K4 Is Associated with Male Infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Anhydrous vs. Aqueous Conditions
For Researchers, Scientists, and Drug Development Professionals: A guide to the stability and reactivity of a key building block.
In the realm of synthetic chemistry and drug discovery, the choice of reaction conditions is paramount to achieving optimal yields and purity. This guide provides a comparative analysis of the performance of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, under both anhydrous and aqueous conditions. Understanding the stability and reactivity of this versatile building block in different solvent systems is crucial for its effective application in cross-coupling reactions and other synthetic transformations.
Stability and Reactivity Profile
Boronic esters are known to be susceptible to hydrolysis, which can impact their shelf-life and reactivity. The stability of this compound is a key consideration when choosing between anhydrous and aqueous reaction media.
Under anhydrous conditions , the neopentyl glycol boronic ester exhibits high stability, preventing its degradation to the corresponding boronic acid. This is particularly advantageous for reactions where the precise stoichiometry of the boronic ester is critical. Moreover, studies have shown that some boronic esters can directly transmetalate in Suzuki-Miyaura coupling reactions without prior hydrolysis, suggesting that anhydrous conditions can be highly effective.[1]
In aqueous conditions , there is an equilibrium between the boronic ester and the corresponding 4-bromophenylboronic acid due to hydrolysis. While Suzuki-Miyaura reactions are often performed in the presence of water, the hydrolysis of the ester can be a competing reaction. The extent of hydrolysis is influenced by factors such as pH, temperature, and the specific diol used to form the ester. Neopentyl glycol esters are generally considered to be more stable than some other boronic esters.
The following table summarizes the expected performance of this compound in Suzuki-Miyaura cross-coupling reactions under anhydrous and aqueous conditions based on general principles of boronic ester chemistry.
| Parameter | Anhydrous Conditions | Aqueous Conditions |
| Stability of Boronic Ester | High; minimal hydrolysis. | Moderate; equilibrium with boronic acid. |
| Reaction Pathway | Direct transmetalation of the boronic ester is possible. | Transmetalation may proceed from the boronic ester or the in-situ generated boronic acid. |
| Potential Side Reactions | Reduced risk of protodeboronation of the boronic acid. | Increased potential for protodeboronation of the in-situ formed boronic acid. |
| Reaction Rate | Can be faster due to direct transmetalation pathway. | May be influenced by the rate of hydrolysis. |
| Yield | Potentially higher due to enhanced stability. | Can be high, but may be impacted by hydrolysis and side reactions. |
| Solvent/Reagent Compatibility | Requires dry solvents and reagents. | More tolerant to a wider range of solvents and reagents. |
Experimental Protocols
Detailed methodologies for performing a Suzuki-Miyaura coupling reaction using this compound under both anhydrous and aqueous conditions are provided below. These protocols are general and may require optimization for specific substrates.
Anhydrous Suzuki-Miyaura Coupling Protocol
This protocol is designed to minimize the presence of water, thereby preserving the integrity of the boronic ester.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide, bromide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the anhydrous base (2.0 eq.).
-
Add the palladium catalyst (0.02-0.05 eq.).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Aqueous Suzuki-Miyaura Coupling Protocol
This protocol incorporates water as a co-solvent, which can be beneficial for the solubility of certain reagents and can influence the catalytic cycle.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide, bromide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Organic solvent (e.g., Dioxane, Toluene, DMF)
-
Water (distilled or deionized)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon) is recommended
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.02-0.05 eq.).
-
Add the organic solvent and water (e.g., in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Applications
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling and the potential role of this compound in drug discovery.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Caption: Role in a typical drug discovery pipeline.
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motif is common in compounds designed to interact with biological targets. Boron-containing compounds, in general, are an emerging class of therapeutic agents.[2][3] The 4-bromophenyl group can be a key pharmacophore, and the ability to readily form biaryl structures via Suzuki-Miyaura coupling makes this reagent a valuable tool in the synthesis of potential drug candidates targeting a wide range of signaling pathways.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [vivo.weill.cornell.edu]
A Researcher's Guide to Boronic Acids and Their Esters: A Cost-Benefit Analysis of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is a critical factor that dictates the efficiency, reproducibility, and overall cost of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, particularly the widely used Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides a comprehensive cost-benefit analysis of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane , a neopentyl glycol boronate ester, and compares its performance with its common alternatives: 4-bromophenylboronic acid and its pinacol ester, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
The central theme of this comparison revolves around the inherent trade-off between the reactivity and stability of these reagents.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[1] However, this high reactivity comes at the cost of lower stability, making them susceptible to decomposition.[1] Boronate esters, on the other hand, offer enhanced stability, simplifying handling and storage, though sometimes at the expense of a slower reaction rate.[1]
At a Glance: Key Performance and Cost Comparison
To facilitate a rapid and objective comparison, the following tables summarize the key attributes of the three boron reagents.
Table 1: Cost Comparison of 4-Bromophenyl Boron Reagents
| Compound | Alternative Names | CAS Number | Molecular Weight ( g/mol ) | Representative Price (USD/g) |
| This compound | 4-Bromophenylboronic acid neopentyl glycol ester | 183677-71-6 | 268.95 | ~$60 - $100 |
| 4-Bromophenylboronic acid | p-Bromophenylboronic acid | 5467-74-3 | 200.83 | ~$17 - $30 |
| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromophenylboronic acid pinacol ester | 68716-49-4 | 282.97 | ~$20 - $66 |
Note: Prices are approximate and can vary significantly between suppliers and based on purity and quantity.
Table 2: Performance and Stability Comparison
| Feature | 4-Bromophenylboronic Acid | 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) | This compound (Neopentyl Glycol Ester) |
| Reactivity | Generally the most reactive, leading to faster reaction times.[2][3] | Generally less reactive than the boronic acid.[2][3] Often believed to hydrolyze in situ to the boronic acid. | Generally less reactive than the boronic acid; reactivity can be comparable to or slightly lower than the pinacol ester.[4] |
| Stability | Prone to dehydration to form boroxines and protodeboronation, especially under aqueous basic conditions.[1] | Significantly more stable than the boronic acid.[5] Often crystalline solids that are easier to handle and purify.[2] | Offers good stability, often comparable to or better than pinacol esters, particularly for chromatographic purification.[6] |
| Handling | Can be challenging to handle and store long-term due to instability. May require an inert atmosphere.[2] | Easy to handle and stable at room temperature.[2] | Easy to handle and stable at room temperature. |
| Purification | Can be difficult to purify due to its propensity for decomposition.[2] | Can be purified by standard techniques like column chromatography.[2] | Known for good chromatographic stability.[6] |
| Common Applications | Widely used in Suzuki-Miyaura and other cross-coupling reactions where high reactivity is desired.[7] | Preferred in multi-step syntheses and high-throughput screening where stability and purity of starting material are crucial.[5] | A stable alternative to the boronic acid and pinacol ester, particularly useful in anhydrous coupling conditions.[8] |
Experimental Performance Data
Table 3: Relative Rates of Transmetalation for 4-Fluorophenylboron Reagents
| Entry | Boron Reagent | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | 1.00 |
| 2 | Pinacol 4-fluorophenylboronate | ~4.8 (qualitative) |
| 3 | Neopentyl glycol 4-fluorophenylboronate | ~0.25 (qualitative) |
Data adapted from Carrow, B. P.; Hartwig, J. F. J. Am. Chem. Soc. 2011, 133 (7), pp 2116–2119. The rates for the pinacol and neopentyl glycol esters were estimated from reaction times due to sigmoidal kinetic profiles.[4]
These data suggest that while the pinacol ester of the 4-fluoro analogue exhibits a faster transmetalation rate than the parent boronic acid, the neopentyl glycol ester is significantly slower under the studied conditions.[4] It is important to note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the relative performance of these reagents.[7]
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound and its alternatives.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boron reagent (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Kinetic Studies of Transmetalation (Adapted from Carrow & Hartwig, 2011) [4]
This protocol is for advanced users interested in kinetic analysis and requires specialized equipment (e.g., an NMR spectrometer capable of low-temperature experiments).
-
Preparation of Palladium Precursor: In a glovebox, prepare a stock solution of the palladium precursor, for example, [(cinnamyl)PdCl]₂, in a deuterated solvent (e.g., THF-d₈).
-
Reaction Initiation: In an NMR tube, combine the palladium precursor solution with a solution of the chosen ligand (e.g., a phosphine ligand) at low temperature (e.g., -78 °C).
-
Addition of Boron Reagent: Add the boronic acid or boronate ester to the NMR tube at low temperature.
-
Data Acquisition: Quickly transfer the NMR tube to a pre-cooled NMR spectrometer and acquire spectra at regular intervals as the reaction mixture is warmed to the desired temperature (e.g., -30 °C).
-
Data Analysis: Determine the rate constants by monitoring the disappearance of the starting materials and the appearance of the product signals over time.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Workflow for Reagent Comparison
To objectively compare the performance of the three boron reagents, a systematic experimental workflow is essential. The following diagram outlines a logical approach for such a study.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 105114-53-2|2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxane|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical syntheses, the safe handling and disposal of specialized reagents like 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is a boronic acid derivative and an organobromine compound, which necessitates specific safety measures.
Always wear appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
A laboratory coat
All handling of this chemical and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1] Avoid direct contact with skin and eyes, and prevent the generation of dust or aerosols.
Spill Response Protocol
In the event of a small spill, follow these immediate actions:
-
Alert all personnel in the immediate vicinity.
-
If the material is flammable or in a flammable solvent, extinguish all nearby ignition sources.[2]
-
For small spills, treatment with sodium thiosulfate can be performed before absorption.[2]
-
Carefully absorb the spilled material using an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous waste in accordance with all applicable local, state, and federal regulations.[4][5]
1. Waste Segregation: It is crucial to segregate waste containing this halogenated compound from all other waste streams.[3]
-
Solid Waste: Collect any contaminated solid materials, such as filter paper, gloves, and absorbent pads, in a designated solid hazardous waste container.[2] This container should be specifically marked for "Halogenated Organic Waste."[1]
-
Liquid Waste: Any aqueous or solvent-based solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.[2] This container must also be labeled as "Halogenated Organic Waste."[1]
-
Never mix halogenated and non-halogenated waste , as this complicates the disposal process and increases costs.[3]
2. Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[3]
-
Ensure containers are kept tightly sealed when not in use to prevent the release of vapors.[2]
-
The container must be clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste mixture.[2]
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous waste, which may include secondary containment measures.
4. Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
The typical disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[3][4]
-
Do not dispose of this chemical or its containers in the regular trash or pour it down the sanitary sewer.[4]
Quantitative Data Summary
| Hazard Classification | Related Compound: (2-Methylpropyl)boronic acid[6] | General Consideration for Boric Acid[7] |
| GHS Pictograms | ⚠️ Warning | ⚠️ Irritant, ⚠️ Health Hazard |
| Hazard Statements | H315: Causes skin irritation | Irritant, potential reproductive toxicant |
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | ||
| NFPA Health Rating | Not specified | 1 (Slight Hazard) |
| NFPA Flammability Rating | Not specified | 0 (Minimal Risk) |
| NFPA Reactivity Rating | Not specified | 0 (Stable) |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling and disposing of halogenated organic compounds and boronic acid derivatives in a laboratory setting. These protocols are derived from standard industrial hygiene and safety practices.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for halogenated hazardous waste.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. epa.gov [epa.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. laballey.com [laballey.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Essential Safety and Operational Guide for 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This guide provides crucial safety and logistical information for handling 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 183677-71-6). The following procedures are based on established best practices for handling boronic acid derivatives and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for similar boronic acid esters, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2][3]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2][3] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2][6] Gloves must be inspected prior to use and changed immediately if contaminated.[2][3] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required.[1][2] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills.[1][2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Experimental Workflow for Handling
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and reaction residues, must be considered hazardous waste.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Items | Items such as gloves, weighing paper, and pipette tips should be placed in a designated hazardous waste bag or container. |
General Disposal Guidelines:
-
Never dispose of this chemical down the drain or in the regular trash.
-
Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[8]
-
It is recommended to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[5]
Spill Response Plan
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report: Report the spill to the appropriate safety personnel.
Emergency Response Logic
Caption: Logical workflow for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
